The Chemical Structure, Stereochemistry, and Synthesis of trans-2,2-Dimethyl-3-heptene: A Comprehensive Technical Guide
Executive Summary In complex natural product synthesis and advanced materials science, the strategic formation of carbon-carbon double bonds with absolute stereocontrol is a foundational requirement. trans-2,2-Dimethyl-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In complex natural product synthesis and advanced materials science, the strategic formation of carbon-carbon double bonds with absolute stereocontrol is a foundational requirement. trans-2,2-Dimethyl-3-heptene (CAS: 19550-75-5) serves as a quintessential model compound for understanding how extreme steric hindrance dictates synthetic pathway selection and molecular reactivity[1]. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and the field-proven synthetic protocols required to enforce trans (E) stereoselectivity against kinetic thermodynamic defaults.
Structural and Physicochemical Profiling
The molecule, systematically named (E)-2,2-dimethylhept-3-ene , consists of a seven-carbon backbone featuring a double bond at the C3 position and a massive tert-butyl group at C2[2]. The trans configuration dictates that the tert-butyl group and the propyl chain (extending from C4) are positioned on opposite sides of the alkene plane.
To establish a baseline for analytical and synthetic workflows, the core quantitative data for trans-2,2-dimethyl-3-heptene is summarized below:
The defining feature of trans-2,2-dimethyl-3-heptene is the extreme steric bulk of the tert-butyl group adjacent to the sp²-hybridized carbon (C3). This structural motif creates significant rotational barriers and dictates the molecule's behavior in electrophilic addition reactions (e.g., epoxidation, hydroboration).
In the trans geometry, Allylic 1,3-strain (A-1,3 strain) is minimized because the bulky tert-butyl group is oriented away from the propyl chain. However, this same steric shielding effectively blocks one face of the double bond, inducing high facial selectivity during functionalization. Understanding this steric environment is critical when designing downstream active pharmaceutical ingredients (APIs) or complex ligands that utilize this motif.
Synthesizing trans-alkenes from unstabilized ylides or carbanions is notoriously difficult because standard kinetic control typically favors the cis (Z) isomer[4]. A standard Wittig reaction between pivaldehyde (tert-butyl aldehyde) and butylidenetriphenylphosphorane will yield predominantly the undesired (Z)-alkene[5]. To synthesize trans-2,2-dimethyl-3-heptene, application scientists must employ specialized olefination protocols that override this kinetic preference.
Method A: The Schlosser Modification of the Wittig Reaction
The Schlosser modification circumvents the inherent Z-selectivity of unstabilized ylides by forcing the equilibration of the intermediate betaine using excess lithium salts[6],[7].
Step-by-step workflow of the Schlosser modification to enforce trans-selectivity.
Self-Validating Experimental Protocol:
Ylide Generation: Suspend butyltriphenylphosphonium bromide in anhydrous THF at -78 °C under argon. Add phenyllithium (PhLi) dropwise.
Causality & Validation: PhLi is required over n-BuLi to prevent unwanted transmetallation. The appearance of a deep orange-red solution visually confirms the formation of the unstabilized ylide[4].
Aldehyde Addition: Add pivaldehyde dropwise at -78 °C.
Causality & Validation: This forms the erythro-betaine under kinetic control. Rapid decolorization (orange to pale yellow) indicates complete ylide consumption.
Betaine Equilibration: Add a second equivalent of PhLi at -78 °C, then briefly warm to -30 °C.
Causality & Validation: This critical step deprotonates the betaine to form a lithiobetaine α-carbanion, which equilibrates to the thermodynamically stable threo configuration to minimize steric clash with the tert-butyl group. The solution turning deep red validates successful deprotonation[4].
Protonation & Elimination: Add anhydrous tert-butanol to protonate the lithiobetaine, then remove the cooling bath.
Causality & Validation: Warming triggers syn-elimination. The precipitation of lithium salts and triphenylphosphine oxide (TPPO) visually confirms the final fragmentation into the (E)-alkene[4].
Method B: The Julia-Kocienski Olefination
For late-stage synthesis where TPPO removal is problematic, the Julia-Kocienski olefination is the superior alternative[4],[8]. By utilizing a 1-phenyl-1H-tetrazol-5-yl (PT) butyl sulfone, the reaction proceeds in a single pot with high E-selectivity driven by kinetically controlled diastereoselective addition[9].
Mechanistic pathway of the Julia-Kocienski olefination yielding the (E)-alkene.
Self-Validating Experimental Protocol:
Metallation: Dissolve 1-phenyl-1H-tetrazol-5-yl butyl sulfone in anhydrous 1,2-dimethoxyethane (DME). Cool to -60 °C and add KHMDS dropwise.
Causality & Validation: KHMDS is chosen because the bulky potassium counterion and the bidentate chelation of DME alter the transition state to heavily favor the E-alkene over the Z-alkene[10]. A bright yellow solution confirms sulfonyl carbanion formation.
Aldehyde Addition: Add pivaldehyde dropwise, maintaining internal temperature below -55 °C.
Causality & Validation: The addition is highly exothermic. Strict temperature control prevents premature decomposition and ensures the kinetically favored anti-β-alkoxysulfone is formed exclusively[11],[9].
Smiles Rearrangement & Elimination: Allow the mixture to warm to room temperature over 2 hours.
Causality & Validation: As the spirocyclic intermediate collapses via an E1cB-like mechanism[11], micro-bubbling (SO2 gas evolution) and the precipitation of potassium 1-phenyl-1H-tetrazole-5-thiolate physically validate the successful stereospecific elimination to trans-2,2-dimethyl-3-heptene[8].
Analytical Characterization
Verification of the trans stereochemistry is best achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum (CDCl3), the vinylic protons at C3 and C4 will exhibit a large coupling constant (J ≈ 15–16 Hz), which is the definitive hallmark of an E-alkene, distinguishing it from the Z-isomer (J ≈ 10–12 Hz)[1]. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization will show a molecular ion peak at m/z 126.2, with prominent fragmentation corresponding to the loss of the massive tert-butyl radical[12],[13].
Introduction: The Archetype of Steric Congestion in Acyclic Alkenes
An In-Depth Technical Guide to the Steric Hindrance Effects in trans-2,2-Dimethyl-3-heptene trans-2,2-Dimethyl-3-heptene, an apparently simple acyclic alkene, serves as a quintessential model for understanding the profou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Steric Hindrance Effects in trans-2,2-Dimethyl-3-heptene
trans-2,2-Dimethyl-3-heptene, an apparently simple acyclic alkene, serves as a quintessential model for understanding the profound influence of steric hindrance on molecular conformation, stability, and reactivity. Its structure is defined by two key features: a trans-configured internal double bond and, critically, a bulky tert-butyl group positioned at the allylic position. The tert-butyl group, with its quaternary carbon and three radiating methyl groups, is a classic example of a sterically demanding substituent in organic chemistry.[1][2] Its presence imposes significant spatial constraints that dictate the molecule's behavior, making it an excellent case study for researchers, scientists, and drug development professionals exploring how to leverage or mitigate steric effects in molecular design.
This guide provides a detailed examination of the steric effects inherent to trans-2,2-Dimethyl-3-heptene. We will dissect the causality behind its conformational preferences, quantify its thermodynamic stability relative to less hindered isomers, and explore how its sterically encumbered environment governs the outcomes of chemical reactions. The principles discussed herein are broadly applicable, offering field-proven insights for controlling molecular shape and function in complex systems, from catalyst design to the metabolic shielding of pharmaceuticals.[1]
Part 1: Conformational Landscape and the Dominance of Allylic Strain
The spatial arrangement of atoms in trans-2,2-Dimethyl-3-heptene is not random; it is overwhelmingly controlled by the minimization of non-bonding interactions, primarily allylic strain.
The Foundational Role of the tert-Butyl Group
Steric hindrance is a phenomenon where the size of atomic groups impedes reactions or dictates conformational preferences.[2][3] The tert-butyl group is one of the most sterically demanding groups used in organic chemistry. Its influence can be quantified using conformational free energy differences known as A-values, which measure the preference for a substituent to occupy the equatorial position on a cyclohexane ring. The large A-value of the tert-butyl group highlights its immense steric bulk compared to other common alkyl groups.[1][4]
Substituent
A-value (kcal/mol)
-H
0
-CH₃ (Methyl)
1.7
-CH₂CH₃ (Ethyl)
1.75
-CH(CH₃)₂ (Isopropyl)
2.15
-C(CH₃)₃ (tert-Butyl)
>4.5
Table 1: Comparative A-values, illustrating the significant steric demand of the tert-butyl group.[1][5]
This intrinsic bulk is the primary driver of the conformational biases observed in trans-2,2-Dimethyl-3-heptene.
A(1,3) Strain: The Defining Interaction
In an alkene, the restricted rotation around the C=C double bond creates a planar and relatively rigid core.[6] Steric interactions between substituents on the sp² carbons and those on the adjacent allylic carbons can lead to a specific type of destabilization known as allylic strain, or A(1,3) strain.[7][8] This strain arises from the steric repulsion between a substituent at the allylic position and a substituent on the third carbon atom along the alkene chain (i.e., the vinylic carbon at the other end of the double bond).[7]
In trans-2,2-Dimethyl-3-heptene, the tert-butyl group is at the C2 position, which is allylic to the C3=C4 double bond. The molecule preferentially adopts a conformation where the bulky tert-butyl group avoids interacting with the substituents across the double bond. The most significant interaction is between one of the methyl groups of the tert-butyl moiety and the hydrogen atom on C4. To minimize this A(1,3) strain, the molecule undergoes rotation around the C2-C3 single bond, forcing one of the tert-butyl's methyl groups to eclipse the C3-H bond, which is a less sterically demanding interaction compared to eclipsing the C3=C4 double bond. This conformational locking has profound implications for the molecule's overall shape and reactivity.[8][9]
Caption: A(1,3) allylic strain in trans-2,2-Dimethyl-3-heptene.
Part 2: Impact on Thermodynamic Stability
The steric environment of an alkene directly influences its thermodynamic stability. This is typically evaluated by comparing the heats of hydrogenation for different isomers; a lower heat of hydrogenation corresponds to a more stable alkene.[10][11]
Trans vs. Cis Configuration
For acyclic alkenes, the trans configuration, where the main carbon chains are on opposite sides of the double bond, is generally more stable than the corresponding cis configuration.[10][12] This is because the cis isomer forces the bulky alkyl groups into closer proximity, resulting in van der Waals repulsion (steric strain).[10] In the case of 2,2-Dimethyl-3-heptene, the trans isomer keeps the large tert-butyl group and the propyl group far apart, minimizing this type of strain and making it the thermodynamically favored isomer. The energy difference between cis and trans isomers is typically around 1 kcal/mol but can be significantly larger with bulkier substituents.[11]
Substitution and Hyperconjugation
Alkene stability also increases with the number of alkyl substituents on the double bond.[10][11] This is due to a stabilizing electronic effect called hyperconjugation, where electrons from adjacent C-H or C-C sigma bonds can donate into the empty π* antibonding orbital of the double bond. trans-2,2-Dimethyl-3-heptene is a trisubstituted alkene (one hydrogen, one propyl, and one C(CH₃)₃-CH₂ effective group at the double bond carbons), making it inherently more stable than less substituted isomers like 1-heptene.
The combination of its trans geometry and trisubstituted nature makes trans-2,2-Dimethyl-3-heptene a relatively stable alkene, despite the inherent allylic strain. The molecule adopts a conformation that balances the destabilizing A(1,3) strain against the favorable electronic effects and the avoidance of more severe cis-alkene strain.
Part 3: Directing Chemical Reactivity
Steric hindrance is a powerful tool for controlling the regioselectivity and stereoselectivity of chemical reactions.[3][13] The bulky tert-butyl group in trans-2,2-Dimethyl-3-heptene acts as a "steric shield," directing the approach of incoming reagents to the less hindered face of the molecule.
Electrophilic Addition Reactions
The electron-rich π bond of an alkene is nucleophilic and readily reacts with electrophiles.[12] In the case of trans-2,2-Dimethyl-3-heptene, the tert-butyl group effectively blocks one face of the C3=C4 double bond. An incoming electrophile (E⁺) will preferentially approach from the opposite, less hindered face. This facial selectivity is critical in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.
For example, during epoxidation with an agent like m-CPBA, the oxygen atom will be delivered to the face of the alkene opposite the tert-butyl group. This leads to a predictable stereochemical outcome in the resulting epoxide product.
Caption: Steric hindrance directs electrophilic attack to the less hindered face.
This principle of steric shielding is widely exploited in drug development to protect a specific part of a molecule from metabolic degradation, thereby increasing its biological half-life.[1]
Part 4: Methodologies for Studying Steric Effects
The qualitative and quantitative analysis of steric effects relies on a combination of spectroscopic and computational techniques. These methods provide a self-validating system where experimental observations can be rationalized and predicted by theoretical models.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining the spatial proximity of atoms within a molecule. For trans-2,2-Dimethyl-3-heptene, an NOE experiment can validate the predicted low-energy conformation.
Objective: To experimentally confirm the through-space proximity between the methyl protons of the tert-butyl group and the vinylic proton at C4, which is indicative of the conformation adopted to minimize A(1,3) strain.
Methodology (NOESY):
Sample Preparation: Dissolve a pure sample of trans-2,2-Dimethyl-3-heptene (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in a high-quality NMR tube.
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped for 2D experiments.
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify and assign all proton resonances, particularly those of the tert-butyl methyl groups and the vinylic protons.
2D NOESY Experiment:
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence.
Choose a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) to optimize the NOE signals. The intensity of the cross-peaks is dependent on the distance between the protons.
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
Analyze the NOESY spectrum for cross-peaks. A cross-peak between the signal for the tert-butyl protons and the signal for the C4-H proton would provide direct evidence of their spatial proximity (typically < 5 Å).
The absence of a strong cross-peak to the C5-H₂ protons of the propyl group would further support the specific rotational conformation around the C2-C3 bond.
Computational Protocol: DFT for Energy Profiling
Computational chemistry provides a quantitative measure of the energetic consequences of steric interactions.[14][15] Density Functional Theory (DFT) is a robust method for calculating the relative energies of different molecular conformations.
Objective: To quantify the energetic penalty of A(1,3) strain by calculating the potential energy surface for rotation around the C2-C3 bond.
Methodology (DFT Scan):
Structure Building: Construct a 3D model of trans-2,2-Dimethyl-3-heptene using molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics, MMFF94) to identify potential low-energy conformers.
DFT Calculation Setup:
Select the most stable conformer as the starting point.
Define the dihedral angle corresponding to rotation around the C2-C3 bond as the reaction coordinate.
Set up a "relaxed scan" calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This will rotate the bond in defined increments (e.g., 10°) and optimize the rest of the molecular geometry at each step.
Execution and Analysis:
Run the calculation on a high-performance computing cluster.
Plot the calculated relative energy versus the dihedral angle. The resulting graph will show the energy minima (stable conformers) and maxima (rotational barriers).
The energy difference between the global minimum and other conformations directly quantifies the steric strain associated with unfavorable interactions, such as the clash between a tert-butyl methyl group and the C=C double bond.
Caption: Workflow for computational analysis of allylic strain.
Conclusion
trans-2,2-Dimethyl-3-heptene is a powerful pedagogical tool for illustrating the far-reaching consequences of steric hindrance. The dominant presence of the allylic tert-butyl group creates significant A(1,3) strain, which in turn dictates the molecule's preferred conformation, enhances its thermodynamic stability by enforcing a trans geometry, and directs the stereochemical outcome of its reactions. The interplay between steric repulsion and stabilizing electronic effects demonstrated by this molecule provides a foundational understanding for professionals in chemistry and drug discovery. By mastering these principles, researchers can more effectively design molecules with tailored three-dimensional structures, predictable reactivity, and optimized biological properties.
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Introduction: The Primacy of Conformation in Molecular Behavior
An In-Depth Technical Guide to the Conformational Analysis of trans-2,2-Dimethyl-3-heptene This guide provides a comprehensive technical overview of the conformational analysis of trans-2,2-Dimethyl-3-heptene. It is desi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of trans-2,2-Dimethyl-3-heptene
This guide provides a comprehensive technical overview of the conformational analysis of trans-2,2-Dimethyl-3-heptene. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to predict and validate the three-dimensional structure of acyclic alkenes. The principles and protocols detailed herein are broadly applicable to the conformational analysis of similarly substituted organic molecules, where a nuanced understanding of non-bonded interactions is critical for predicting reactivity, designing experiments, and interpreting analytical data.
The biological activity, chemical reactivity, and physical properties of a molecule are dictated not by its static two-dimensional representation, but by its dynamic three-dimensional shape. Conformational analysis is the study of the energies and relative stabilities of the different spatial arrangements—or conformers—of a molecule that arise from rotation about its single bonds. For acyclic alkenes like trans-2,2-Dimethyl-3-heptene, the conformational landscape is governed by a subtle interplay of torsional strain, steric hindrance, and specific electronic effects related to the carbon-carbon double bond.
The subject of this guide, trans-2,2-Dimethyl-3-heptene, presents a compelling case study. It features a bulky tert-butyl group adjacent to a trans-disubstituted double bond, a structural motif that introduces significant and predictable steric constraints. Understanding which conformers are energetically favored is essential for predicting how this molecule will interact with reagents, catalysts, or biological receptors. This guide will elucidate the foundational principles, outline a robust computational workflow for predicting stable conformers, and detail an experimental protocol for their validation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Foundational Principles: Decoding the Energetic Landscape
Rotation around the C-C single bonds in trans-2,2-Dimethyl-3-heptene is not entirely "free." The potential energy of the molecule fluctuates as bonds rotate due to repulsive interactions between electron clouds (torsional strain) and the physical crowding of atoms (steric strain).[1][2] In this specific molecule, the analysis centers on rotation around the C3-C4 single bond, which is adjacent to the sp²-hybridized carbons of the double bond. The key energetic factors at play are torsional strain and a specialized form of steric strain known as allylic strain.
Torsional and Steric Strain
Torsional Strain (Eclipsing Strain): This type of strain arises from the repulsion between bonding electrons on adjacent atoms. It is maximized when bonds are in an eclipsed conformation (0° dihedral angle) and minimized in a staggered conformation (60° dihedral angle).[1] For rotation around the C3-C4 bond, staggered conformations are the energetic minima.
Steric Strain (van der Waals Repulsion): This strain occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other.[1] The bulky tert-butyl group at the C2 position is the most significant source of steric strain in trans-2,2-Dimethyl-3-heptene. Its large size creates a powerful steric directing effect, profoundly influencing conformational preferences.[3]
Allylic Strain (A-Strain)
Allylic strain is a critical concept for understanding alkene conformations. It is a steric interaction that occurs between a substituent on an sp² carbon of the double bond and a substituent on an adjacent (allylic) sp³ carbon.[4] Specifically, it refers to the strain arising from the rotation around the single bond connecting the allylic carbon to the double bond.[5][6]
In trans-2,2-Dimethyl-3-heptene, we analyze two types of allylic strain related to the substituents on C3 (the allylic carbon) and their interaction with the substituent on C4 (the vinylic carbon).
A¹,³ Strain: This involves the interaction between a substituent on the allylic carbon (C3) and a substituent on the other vinylic carbon (C5 in this case). Due to the trans geometry, this strain is negligible here.
A¹,² Strain: This involves the interaction between a substituent on the allylic carbon (C3) and the substituent on the adjacent vinylic carbon (C4). In our molecule, this is the interaction between the bulky tert-butyl group (attached to C3 via C2) and the vinylic proton on C4. The most stable conformations will seek to minimize this interaction.
Conformational Analysis via Newman Projections
To visualize and analyze the conformers resulting from rotation around the C3-C4 bond, we use Newman projections. We look down the C3-C4 axis, with C3 in the front and C4 in the back.
Front Carbon (C3) Substituents: A hydrogen (H), a tert-butyl group (-C(CH₃)₃), and the vinylic carbon C2. For this analysis, we will consider the entire tert-butyl group as a single, very large substituent.
Back Carbon (C4) Substituents: A hydrogen (H), a propyl group (-CH₂CH₂CH₃), and the vinylic carbon C5.
The most stable conformers will be those in which the largest groups are staggered and positioned to minimize steric and allylic strain. The primary steric clash to avoid is between the tert-butyl group on C3 and the propyl group on C4.
Based on these principles, we can predict the relative energies of the staggered conformers:
Conformer A (Anti-periplanar): The tert-butyl group and the propyl group are positioned 180° apart (anti). This arrangement minimizes the severe steric repulsion between these two bulky groups. The vinylic proton on C4 is gauche to the tert-butyl group. This is predicted to be the lowest energy conformer .
Conformer B (Gauche): The tert-butyl group is positioned 60° (gauche) to the propyl group. This introduces significant steric strain. This conformer is expected to be considerably higher in energy than Conformer A.
Conformer C (Gauche): The second gauche conformer, where the tert-butyl group is again 60° from the propyl group, is equivalent in energy to Conformer B.
The eclipsed conformations, where the dihedral angles are 0°, 120°, and 240°, represent the energy maxima and are transition states between the staggered conformers. The highest energy eclipsed conformer will be the one where the tert-butyl and propyl groups are fully eclipsed.
Computational Chemistry Workflow: A Predictive Protocol
Computational chemistry provides powerful tools for quantitatively assessing the conformational landscape.[2] Density Functional Theory (DFT) offers a good balance of computational cost and accuracy for molecules of this size. The following protocol outlines a standard workflow.[7][8]
Protocol 1: DFT-Based Conformational Search and Energy Calculation
Initial Structure Generation:
Using a molecular modeling program (e.g., Avogadro, GaussView), build the structure of trans-2,2-Dimethyl-3-heptene.
Manually generate the three staggered conformers (A, B, and C) identified via Newman projections by rotating the C3-C4 dihedral angle.
Geometry Optimization and Energy Calculation:
Rationale: This step finds the lowest energy geometry for each starting conformer.
Method: Perform a full geometry optimization for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).
Level of Theory: A widely used and reliable level of theory for this purpose is B3LYP/6-31G(d) . The B3LYP functional accounts for electron correlation, and the 6-31G(d) basis set provides sufficient flexibility for accurate geometries.[9]
Execution: Submit each structure for optimization. The calculation is complete when the forces on the atoms fall below the software's convergence threshold.
Frequency Analysis:
Rationale: This step confirms that the optimized structures are true energy minima (stable conformers) and not transition states. It also provides zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
Execution: Perform a frequency calculation on each optimized geometry at the same B3LYP/6-31G(d) level of theory.
Validation: A true minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.[8]
Data Analysis and Presentation:
Extract the final electronic energies (with ZPVE correction) for each confirmed minimum.
Calculate the relative energies (ΔE) in kcal/mol, setting the lowest energy conformer (predicted to be Conformer A) to 0.0 kcal/mol.
Summarize the results in a table for clear comparison.
Table 1: Predicted Relative Energies of trans-2,2-Dimethyl-3-heptene Conformers
Conformer
C(2)-C(3)-C(4)-C(5) Dihedral Angle (°)
Key Steric Interaction
Predicted Relative Energy (ΔE, kcal/mol)
A (Anti)
~180°
t-Bu / Propyl (Anti)
0.0 (Global Minimum)
B (Gauche)
~60°
t-Bu / Propyl (Gauche)
> 4.0
C (Gauche)
~300° (-60°)
t-Bu / Propyl (Gauche)
> 4.0
Note: The energy values for gauche conformers are estimates based on typical steric interactions involving a tert-butyl group. A-values for tert-butyl groups on cyclohexane rings are >5 kcal/mol, indicating a strong preference to avoid gauche interactions.[3][10]
Experimental Validation: An NMR Spectroscopy Protocol
Computational predictions must be validated by experimental data. NMR spectroscopy is the premier technique for elucidating molecular conformation in solution.[11] The Nuclear Overhauser Effect (NOE) is particularly powerful, as it detects through-space interactions between protons that are close to each other (< 5 Å), directly probing the molecule's 3D structure.[12]
Protocol 2: Conformational Validation using 2D NOESY
Sample Preparation:
Dissolve a high-purity sample of trans-2,2-Dimethyl-3-heptene in a suitable deuterated solvent (e.g., CDCl₃).
Prepare the sample in a high-quality NMR tube to the concentration recommended for the available spectrometer (typically 5-10 mg in 0.6 mL).
Data Acquisition:
Instrument: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.
Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.
Rationale: The NOESY experiment generates a 2D map where off-diagonal "cross-peaks" connect protons that are spatially close. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.
Key Parameter (Mixing Time): Use a mixing time appropriate for a small molecule, typically in the range of 300-800 ms, to allow for the buildup of NOE signals.
Data Analysis and Interpretation:
Process the 2D NOESY data using appropriate software (e.g., MestReNova, TopSpin).
Crucial Analysis: Look for key cross-peaks that can differentiate between the predicted conformers. For the lowest energy anti-conformer (Conformer A), we predict the following key NOE correlations:
A strong NOE between the protons of the tert-butyl group and the vinylic proton at C4.
A strong NOE between the vinylic proton at C3 and the methylene protons (-CH₂-) of the propyl group at C5.
Absence of Signals: The absence of a strong NOE between the tert-butyl group protons and the methylene protons of the propyl group would provide compelling evidence against the higher-energy gauche conformers being significantly populated.
J-Coupling Analysis:
While the trans geometry of the double bond is fixed (expecting a large J-coupling of ~12-18 Hz between the vinylic protons at C3 and C4), analyzing the coupling constant between the vinylic proton at C4 and the adjacent methylene protons at C5 can provide further conformational information based on the Karplus relationship.[13][14]
Workflow and Data Synthesis Diagram
The synergy between computational prediction and experimental validation forms the core of modern conformational analysis. This relationship is depicted below.
Caption: Workflow for Conformational Analysis.
Conclusion
References
Vertex AI Search. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Vertex AI Search.
University of Bath. (n.d.). Lecture 2: Conformational Analysis of Acyclic Alkenes. University of Bath.
Bruder, M. (n.d.). Conformational Analysis 1,4-cis-di-tert-butylcyclohexane. University of Michigan.
BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.
Wikipedia. (n.d.). Allylic strain. Wikipedia.
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn.
Chemistry LibreTexts. (2024). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Engineering and Technology.
ResearchGate. (2020). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... ResearchGate.
Grygorenko, E. et al. (2020). Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model as the Number of C−C Bonds Increases. The Journal of Organic Chemistry.
Wolfram Community. (2024). Consistent Force Field: alkylbenzenes, alkanes, alkenes. Conformational analysis of molecular rotors. Wolfram Community.
Michigan State University. (n.d.). Supplemental Topics. MSU Chemistry.
University of Wisconsin. (n.d.). Conformational Analysis. University of Wisconsin.
University of California, Davis. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 2.5.1 – Alkene Structure – Page 2. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
Cicero, D. O., Barbato, G., & Bazzo, R. (1995). The determination of the conformational properties of nucleic acids in solution from NMR data. PubMed.
University of Wisconsin-Platteville. (n.d.). NMR free ligand conformations and atomic resolution dynamics. University of Wisconsin-Platteville.
IUPAC nomenclature rules for E-2,2-dimethyl-3-heptene
Stereochemical Rigor in Molecular Design: A Comprehensive Guide to the Nomenclature, Synthesis, and Validation of (E)-2,2-Dimethylhept-3-ene Executive Summary In the pharmaceutical and materials sciences, the spatial arr...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Rigor in Molecular Design: A Comprehensive Guide to the Nomenclature, Synthesis, and Validation of (E)-2,2-Dimethylhept-3-ene
Executive Summary
In the pharmaceutical and materials sciences, the spatial arrangement of atoms dictates molecular interactions, pharmacodynamics, and physical properties. The molecule (E)-2,2-dimethylhept-3-ene serves as an exemplary model for standardizing stereochemical workflows. This whitepaper provides a rigorous deconstruction of its IUPAC nomenclature, details a thermodynamically controlled synthetic protocol for its isolation, and establishes a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its stereochemical identity.
Mechanistic Deconstruction of IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure that every chemical name translates to a single, unambiguous structural formula[1]. The naming of (E)-2,2-dimethylhept-3-ene relies on two primary systems: the substitutive nomenclature rules (often referred to as the "Blue Book" guidelines)[2] and the Cahn-Ingold-Prelog (CIP) priority rules for stereodescriptors[3].
Parent Chain and Numbering
Identify the Principal Functional Group: The alkene (C=C double bond) dictates the suffix of the parent chain ("-ene")[4].
Determine the Longest Chain: The longest continuous carbon chain containing both carbons of the double bond consists of seven carbons, establishing the parent structure as a heptene [4].
Numbering for Lowest Locants: The chain must be numbered from the terminus that gives the alkene the lowest possible locant.
Numbering left-to-right places the double bond at C3.
Numbering right-to-left places the double bond at C4.
Therefore, the correct base name is hept-3-ene [5].
Substituent Assignment: At the C2 position, there are two methyl groups attached to the main chain. This yields the prefix 2,2-dimethyl .
Stereochemical Designation (CIP Priority Rules)
To distinguish between the cis/trans spatial arrangements of complex alkenes, the Cahn-Ingold-Prelog (CIP) sequence rules are applied to assign an E or Z descriptor[6]. This is determined by evaluating the atomic numbers of the atoms directly attached to the stereocenters (C3 and C4)[5].
At Carbon 3 (C3): The two attached groups are a tert-butyl group (C2) and a Hydrogen atom. Because Carbon (atomic number 6) has a higher atomic number than Hydrogen (atomic number 1), the tert-butyl group is the high-priority substituent.
At Carbon 4 (C4): The two attached groups are a propyl group (C5) and a Hydrogen atom. By the same logic, the propyl group is the high-priority substituent.
Configuration Assignment: The tert-butyl group and the propyl group are located on opposite sides of the double bond axis. According to CIP rules, when the highest priority groups are on opposite sides, the stereocenter is designated as E (from the German entgegen, meaning opposite)[6].
Figure 1: Cahn-Ingold-Prelog (CIP) priority logic for determining the E-configuration.
Stereoselective Synthesis Workflow
Synthesizing E-alkenes with high stereofidelity is a critical challenge in organic synthesis[7]. While traditional Wittig reactions often yield Z-alkenes or mixtures, Olefin Cross-Metathesis (CM) utilizing a Ruthenium-based catalyst (e.g., Grubbs 2nd Generation Catalyst) provides a thermodynamically controlled pathway to highly pure E-alkenes[8].
The synthesis of (E)-2,2-dimethylhept-3-ene can be achieved via the cross-metathesis of 3,3-dimethyl-1-butene and 1-pentene.
Mechanistic Rationale (Causality)
In the Grubbs olefin categorization model, 1-pentene is a "Type I" olefin (undergoes rapid homodimerization), while the bulky 3,3-dimethyl-1-butene is a "Type II/III" olefin (slow to homodimerize due to steric hindrance from the tert-butyl group). Cross-metathesis between a Type I and a Type II/III olefin is highly selective for the cross-product. Furthermore, the immense steric bulk of the tert-butyl group forces the reaction intermediate to adopt an anti-geometry, overwhelmingly favoring the thermodynamic E-isomer upon cyclo-reversion.
Step-by-Step Experimental Protocol
Preparation: Flame-dry a 50 mL Schlenk flask under a continuous flow of Argon. Add anhydrous dichloromethane (DCM, 10 mL) to the flask.
Reagent Addition: Inject 1-pentene (1.0 mmol, limiting reagent) and 3,3-dimethyl-1-butene (3.0 mmol, 3 equiv. excess to drive cross-coupling over homodimerization) into the solvent.
Catalyst Initiation: Add Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%). The solution will turn a characteristic deep red/brown.
Reaction Conditions: Attach a reflux condenser and heat the mixture to 40°C for 12 hours. The reaction is driven to completion by the evolution of ethylene gas.
Quenching & Purification: Cool to room temperature and quench with ethyl vinyl ether (1 mL) to deactivate the ruthenium carbene. Concentrate under reduced pressure.
Isolation: Purify the crude mixture via silica gel flash chromatography (using 100% pentane as the eluent) to isolate the pure (E)-2,2-dimethylhept-3-ene.
Analytical Verification: NMR Spectroscopy
To establish trustworthiness in the synthetic output, the product must be subjected to a self-validating analytical method.
1
H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing between E and Z stereoisomers[9].
The distinction relies on the vicinal coupling constant (
3JHH
) between the vinylic protons at C3 and C4[10]. According to the Karplus equation, the magnitude of
3JHH
is directly dependent on the dihedral angle between the coupled protons. In an E-alkene, the dihedral angle is approximately 180°, leading to strong orbital overlap and a large coupling constant. In a Z-alkene, the angle is ~0°, resulting in a significantly weaker coupling[9].
Quantitative Data: NMR Coupling Constants
The following table summarizes the standard diagnostic ranges for alkene coupling constants used to verify stereochemistry[11][12].
Coupling Type
Geometric Relationship
Dihedral Angle
Typical
3JHH
Value (Hz)
Vicinal (trans)
E-Alkene
~180°
12 – 18 Hz (Avg. 15 Hz)
Vicinal (cis)
Z-Alkene
~0°
6 – 12 Hz (Avg. 10 Hz)
Geminal
Terminal Alkene
N/A
0 – 3 Hz
Diagnostic Splitting Pattern for (E)-2,2-dimethylhept-3-ene
C3 Proton: Appears as a doublet (d) because it is coupled only to the C4 proton (the adjacent C2 carbon is quaternary and has no protons). The expected coupling constant is J≈15.5
Hz , confirming the E-configuration.
C4 Proton: Appears as a doublet of triplets (dt). It is coupled to the C3 proton (
J≈15.5
Hz) and further split by the two methylene protons at C5 (
J≈6.5
Hz).
Figure 2: End-to-end workflow from stereoselective synthesis to NMR validation.
Conclusion
The rigorous application of IUPAC nomenclature and Cahn-Ingold-Prelog priority rules ensures that complex spatial arrangements, such as those found in (E)-2,2-dimethylhept-3-ene, are communicated without ambiguity. By coupling these theoretical frameworks with modern, stereoselective synthetic methodologies (like olefin cross-metathesis) and self-validating analytical techniques (like
3JHH
NMR coupling analysis), researchers can maintain the highest standards of scientific integrity in molecular design and drug development.
References
IUPAC nomenclature of organic chemistry - Wikipedia
Source: Wikipedia
URL:[Link][1]
Cahn–Ingold–Prelog priority rules - Wikipedia
Source: Wikipedia
URL:[Link][3]
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013
Source: Queen Mary University of London (qmul.ac.uk)
URL:[Link][2]
Using HNMR to find E/Z ratio of Alkenes Formed
Source: Reddit (r/OrganicChemistry)
URL:[Link][10]
NMR Coupling Constants - Chemical Instrumentation Facility
Source: Iowa State University
URL:[Link][11]
Stereospecific Synthesis of E-Alkenes through Anti-Markovnikov Hydroalkylation of Terminal Alkynes
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][7]
The Duke NMR Center Coupling constants
Source: Duke University
URL:[Link][12]
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes
Source: MDPI
URL:[Link][8]
The Role of trans-2,2-Dimethyl-3-heptene in Hydrocarbon Combustion Studies: A Technical Guide
Abstract This technical guide provides an in-depth examination of trans-2,2-Dimethyl-3-heptene, a representative branched alkene, and its significance in the field of hydrocarbon combustion. As modern and alternative fue...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth examination of trans-2,2-Dimethyl-3-heptene, a representative branched alkene, and its significance in the field of hydrocarbon combustion. As modern and alternative fuels increasingly feature complex molecular structures, understanding the combustion behavior of individual components is paramount for the design of next-generation engines and the formulation of accurate surrogate fuel models. This document explores the fundamental combustion characteristics, chemical kinetics, and experimental methodologies pertinent to the study of trans-2,2-Dimethyl-3-heptene. It is intended for researchers and scientists in combustion, chemical kinetics, and fuel development, offering both foundational knowledge and practical insights into the intricate role of branched alkenes in oxidation and pyrolysis environments.
Introduction: The Significance of Branched Alkenes in Modern Fuels
The landscape of transportation fuels is undergoing a significant transformation. With the advent of biofuels and advanced refining processes, the chemical composition of fuels like gasoline is becoming more diverse. Alkenes, or olefins, are a prominent class of hydrocarbons in these fuels, constituting up to 20% of gasoline and also appearing as crucial intermediates in the oxidation of other hydrocarbons like alkanes.[1][2] Unlike their saturated counterparts (alkanes), the presence of a carbon-carbon double bond (C=C) in alkenes introduces unique chemical reactivity that profoundly influences combustion phenomena such as ignition delay, flame speed, and pollutant formation.[2]
The Need for Representative Molecules in Combustion Research
The sheer number of individual hydrocarbon species in a real-world fuel makes a detailed chemical analysis of its combustion intractable.[3] To overcome this complexity, combustion scientists employ the concept of surrogate fuels . These are simpler mixtures, typically containing a handful of representative compounds, that are designed to emulate the physical and chemical properties of the target fuel.[4] To construct a high-fidelity surrogate, it is essential to understand the combustion behavior of each major class of hydrocarbons present, including linear alkanes, branched alkanes, cycloalkanes, aromatics, and alkenes.[5]
Introducing trans-2,2-Dimethyl-3-heptene: A Case Study
trans-2,2-Dimethyl-3-heptene (C9H18) is a branched alkene that serves as an excellent case study for this molecular class.[6] Its structure features key characteristics that impact combustion:
A C=C double bond: The primary site of reactivity, influencing initial decomposition pathways.[7][8]
Branching (tert-butyl group): The presence of a quaternary carbon center introduces steric hindrance and alters C-C bond dissociation energies.[8]
Trans-configuration: The stereochemistry of the molecule can influence its packing density and potentially its reactivity compared to its cis-isomer.[8][9]
By studying molecules like trans-2,2-Dimethyl-3-heptene, researchers can deconstruct the complex interplay between molecular structure and combustion behavior, leading to more predictive kinetic models and better-formulated surrogate fuels.
Physicochemical Properties
A foundational understanding of a fuel component's physical properties is essential for modeling spray formation, evaporation, and mixture preparation in an engine. The key properties of trans-2,2-Dimethyl-3-heptene are summarized below.
Core Combustion Characteristics: Ignition and Flame Propagation
The two most widely studied macroscopic parameters in combustion are ignition delay time and laminar flame speed. These properties are critical benchmarks for validating chemical kinetic models and are directly relevant to engine performance, such as knock resistance (octane rating) and flame stability.
Ignition Delay Time (IDT)
Ignition delay is the time lapse between the creation of a combustible mixture at high temperature and pressure and the onset of significant heat release. It is a crucial measure of a fuel's autoignition propensity. The molecular structure of a fuel has a profound impact on its IDT. For alkenes, the presence of the C=C bond generally inhibits the low-temperature reaction pathways that are prevalent in alkanes, leading to different ignition behaviors.[2]
Laminar Flame Speed (SL)
Laminar flame speed is the velocity at which an unstretched, one-dimensional flame front propagates through a quiescent premixed fuel-air mixture.[14] It is a fundamental property that governs flame propagation in both engines and industrial burners. It is influenced by the fuel's molecular structure, the fuel-air equivalence ratio, temperature, and pressure.[14]
Similar to IDT, there is a lack of specific laminar flame speed measurements for trans-2,2-Dimethyl-3-heptene in the literature. However, studies on other alkenes show that their flame speeds are comparable to, and sometimes higher than, their alkane counterparts, especially at rich equivalence ratios.[2] This is attributed to the different radical pools produced during their combustion.
Chemical Kinetics and Reaction Pathways
The combustion of trans-2,2-Dimethyl-3-heptene, like other large hydrocarbons, proceeds through a complex network of thousands of elementary reactions.[3] However, the dominant reaction pathways can be understood by examining the molecule's structure.
The Role of the Double Bond and Allylic C-H Bonds
The reactivity of an alkene is centered around its C=C double bond and the allylic C-H bonds (the C-H bonds on the carbon atoms adjacent to the double bond).[2][15] The pi (π) bond is relatively weak and susceptible to attack by radicals, leading to addition reactions. The allylic C-H bonds are also weakened due to the resonance stabilization of the resulting allylic radical.[2]
For trans-2,2-Dimethyl-3-heptene, the initial reactions at high temperatures are dominated by:
H-atom abstraction: Radicals like OH, H, and O attack the C-H bonds. The allylic C-H bonds at the C5 position are particularly susceptible.
Unimolecular Decomposition: The molecule can break apart, primarily at the C-C bonds beta to the double bond, due to their lower bond energies.
Radical Addition to the Double Bond: Radicals can add across the double bond, forming a larger, more reactive radical.
The competition between these initial pathways dictates the subsequent decomposition and oxidation steps, ultimately controlling the heat release rate and the formation of products and pollutants.
Simplified High-Temperature Reaction Pathway
The following diagram illustrates a simplified view of the initial decomposition pathways for trans-2,2-Dimethyl-3-heptene at high temperatures.
Simplified initial reaction pathways for trans-2,2-Dimethyl-3-heptene.
Experimental Protocols for Combustion Analysis
To obtain the critical data needed for model development, specialized experimental apparatus are required. The following sections detail the standard methodologies for measuring ignition delay time and laminar flame speed.
Protocol: Measuring Ignition Delay in a High-Pressure Shock Tube
Shock tubes are the primary tool for measuring ignition delay times at high temperatures (typically > 1000 K). They generate near-instantaneous heating and pressurization of a gas mixture via a shock wave.
Methodology:
Mixture Preparation: A precise mixture of trans-2,2-Dimethyl-3-heptene vapor, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank. The low vapor pressure of this C9 molecule requires careful handling to ensure accurate and homogeneous mixtures.
Shock Tube Operation:
The low-pressure "driven" section of the tube is filled with the prepared reactive mixture.
The high-pressure "driver" section is filled with a light gas (e.g., helium).
A diaphragm separating the two sections is ruptured, causing a shock wave to travel through the reactive mixture, compressing and heating it.
Data Acquisition: The conditions behind the reflected shock wave are held constant for a few milliseconds. During this time, pressure transducers and optical diagnostics monitor the mixture. Ignition is typically detected by a sharp rise in pressure or by measuring the emission from excited radical species like OH* or CH*.
IDT Determination: The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of ignition.
The following diagram illustrates the workflow for a shock tube experiment.
Workflow for measuring ignition delay time in a shock tube.
Role in Surrogate Fuel Modeling
The ultimate goal of studying individual components like trans-2,2-Dimethyl-3-heptene is to incorporate this knowledge into predictive surrogate fuel models.[3] A good surrogate must match not only the physical properties of the real fuel but also its global combustion characteristics, such as ignition quality (e.g., Derived Cetane Number) and sooting tendency.[4]
Branched alkenes are essential for accurately representing the octane sensitivity (the difference between Research Octane Number, RON, and Motor Octane Number, MON) of gasoline. By developing and validating a detailed chemical kinetic model for trans-2,2-Dimethyl-3-heptene, researchers can:
Improve Surrogate Formulations: Add this or a similar compound to surrogate mixtures to better match the properties of real, olefin-containing fuels.[1]
Enhance Model Predictability: A robust kinetic sub-mechanism for branched alkenes can be integrated into larger fuel models, improving their accuracy over a wider range of conditions.[5][16]
Future Research Directions
The study of trans-2,2-Dimethyl-3-heptene and similar branched alkenes presents several opportunities for future research:
Experimental Data: There is a clear need for fundamental combustion data (IDT, flame speed, species profiles) for this molecule and its isomers to provide targets for kinetic model validation.
Low-Temperature Kinetics: While high-temperature chemistry is important, the low-to-intermediate temperature regime (600-1000 K) is critical for understanding engine knock. Experimental and modeling studies in this range are essential.
Soot Formation: Alkenes are known to be potent soot precursors due to their C=C bond.[7] Investigating the sooting tendency of branched alkenes would be a valuable contribution to developing cleaner-burning fuels.
Stereochemical Effects: A comparative study of the combustion of cis- and trans-isomers of 2,2-Dimethyl-3-heptene could provide valuable insights into how stereochemistry affects reactivity.[9]
Conclusion
trans-2,2-Dimethyl-3-heptene serves as a crucial archetype for a class of molecules—branched alkenes—that play a significant role in the composition and combustion of modern fuels. While a comprehensive dataset for this specific molecule is yet to be established, its structural features provide a clear roadmap for understanding its impact on ignition, flame propagation, and chemical kinetics. By systematically studying such representative compounds, the combustion community can build the detailed knowledge base required to develop next-generation kinetic models, formulate high-fidelity surrogate fuels, and ultimately design more efficient and cleaner internal combustion engines.
References
Ranzi, E., Frassoldati, A., Granata, S., & Faravelli, T. (2006). A Wide-Range Kinetic Modeling Study of Oxidation and Combustion of Transportation Fuels and Surrogate Mixtures. Energy & Fuels, 20(4), 1435-1444. [Link]
Touchard, S., Warth, V., Fournet, R., Glaude, P. A., Battin-Leclerc, F., & Scacchi, G. (2005). Modeling of the oxidation of large alkenes at low temperature. Proceedings of the Combustion Institute, 30(1), 1051-1058. [Link]
Sarathy, S. M., Kukkadapu, G., & Mehl, M. (2018). Combustion chemistry of alkenes and alkadienes. Progress in Energy and Combustion Science, 65, 1-69. [Link]
Dagaut, P., & Ristori, A. (2002). Experimental study of the oxidation of large surrogates for diesel and biodiesel fuels. Proceedings of the Combustion Institute, 29(1), 387-394. [Link]
Battin-Leclerc, F., Glaude, P. A., Fournet, R., Warth, V., & Scacchi, G. (2002). Detailed Kinetic Modelling of the Oxidation and Combustion of Large Hydrocarbons Using an Automatic Generation of Mechanisms. Flow, Turbulence and Combustion, 68(3), 251-285. [Link]
Cheméo. (n.d.). Chemical Properties of 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5). [Link]
Mehl, M., Pitz, W. J., Sjöberg, M., & Dec, J. E. (2005). Detailed Chemical Kinetic Modeling of Surrogate Fuels for Gasoline and Application to an HCCI Engine. (OSTI ID: 887037). [Link]
Sahu, A., Susa, A., & Mittal, G. (2019). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents. Journal of Engineering for Gas Turbines and Power, 141(10). [Link]
Grégoire, S., Foucher, F., Dayma, G., Therssen, E., & Dagaut, P. (2023). Laminar Flame Speed, Ignition Delay Time, and CO Laser Absorption Measurements of a Gasoline-like Blend of Pentene Isomers. The Journal of Physical Chemistry A, 127(2), 569-580. [Link]
Moore, C. E., et al. (2023). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Energy & Fuels, 37(20), 15697-15707. [Link]
NSF. (2024). Laminar flame speed regime at elevated temperature and pressure. National Science Foundation Public Access Repository. [Link]
USC Mech. (n.d.). Laminar Flame Speeds. University of Southern California Combustion Kinetics Laboratory. [Link]
El-Adawy, M., et al. (2012). Investigation of Physical and Chemical Delay Periods of Different Fuels in the Ignition Quality Tester (IQT). (DTIC AD1019016). [Link]
LibreTexts. (2023). 27.7: Reactions of Alkanes. Chemistry LibreTexts. [Link]
Mehl, M., et al. (2011). An experimental and kinetic modeling study of the autoignition of 3-methylheptane. Proceedings of the Combustion Institute, 33(1), 215-222. [Link]
Kasseris, E., et al. (2022). Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine. ACS Omega, 7(2), 2244-2259. [Link]
Ryan, T. W., III, Schwab, S. T., & Harlowe, W. W. (1992). Ignition delays, heats of combustion, and reaction rates of aluminum alkyl derivatives used as ignition and combustion enhancers for supersonic combustion. (NASA-CR-189581). [Link]
Application Notes and Protocols for the Stereoselective Synthesis of trans-2,2-Dimethyl-3-heptene
For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis The precise control of stereochemistry is a cornerstone of modern organic synth...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Stereocontrol in Alkene Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon double bonds. The geometric configuration of an alkene can profoundly influence a molecule's biological activity, physical properties, and its utility as a synthetic intermediate. trans-2,2-Dimethyl-3-heptene, a disubstituted alkene featuring a sterically demanding tert-butyl-like neopentyl group, presents a valuable case study for examining and comparing various stereoselective olefination strategies. This guide provides an in-depth analysis of four powerful and reliable protocols for the synthesis of this target molecule with high trans (E) selectivity: the Horner-Wadsworth-Emmons reaction, the Schlosser modification of the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. Each section offers a detailed experimental protocol, a discussion of the underlying mechanism, and field-proven insights to aid researchers in selecting and executing the optimal strategy for their specific needs.
I. Horner-Wadsworth-Emmons (HWE) Reaction: A Reliable Route to E-Alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and robust method for the synthesis of alkenes, renowned for its general preference for forming the thermodynamically more stable E-isomer.[1] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction, offering several practical advantages, including the straightforward aqueous work-up for the removal of the phosphate byproduct.[2]
Causality of E-Selectivity in the HWE Reaction
The high E-selectivity of the HWE reaction is a result of thermodynamic control. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for equilibration of the diastereomeric intermediates. The transition state leading to the anti-oxaphosphetane is sterically favored over the syn-oxaphosphetane. Subsequent syn-elimination from the anti-oxaphosphetane intermediate yields the E-alkene.[3] Factors such as increased steric bulk of the aldehyde and higher reaction temperatures generally enhance the E-selectivity.[3]
Experimental Protocol: HWE Synthesis of trans-2,2-Dimethyl-3-heptene
This protocol details the two-step synthesis starting from the preparation of the required phosphonate reagent.
Step 1: Synthesis of Diethyl (2,2-dimethylpropyl)phosphonate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a reliable method for the formation of phosphonates from trialkyl phosphites and alkyl halides.[4]
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1-bromo-2,2-dimethylpropane (1.0 eq) and triethyl phosphite (1.2 eq).
Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the distillation of ethyl bromide.
Continue heating until the evolution of ethyl bromide ceases (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Purify the crude product by vacuum distillation to afford diethyl (2,2-dimethylpropyl)phosphonate as a colorless oil.
Step 2: HWE Olefination
Materials: Diethyl (2,2-dimethylpropyl)phosphonate, propanal, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
Procedure:
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of diethyl (2,2-dimethylpropyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases, to form the phosphonate carbanion.
Cool the resulting solution back to 0 °C and add propanal (1.0 eq) dropwise.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield trans-2,2-Dimethyl-3-heptene.
Workflow and Mechanism Diagram
Caption: Workflow for the HWE synthesis of the target alkene.
II. Schlosser Modification of the Wittig Reaction: Enforcing E-Selectivity
The standard Wittig reaction with unstabilized ylides, such as the one derived from neopentyl bromide, typically yields the Z-alkene under kinetic control.[5] The Schlosser modification offers a powerful method to invert this selectivity and achieve high yields of the E-alkene.[6] This is accomplished by trapping the initial syn-betaine intermediate, epimerizing it to the more stable anti-betaine, and then inducing elimination.[7]
Causality of E-Selectivity in the Schlosser Modification
The key to the Schlosser modification is the use of a strong base (typically phenyllithium or n-butyllithium) at low temperatures to deprotonate the initially formed betaine intermediate, forming a β-oxido ylide. This allows for equilibration to the thermodynamically more stable trans-β-oxido ylide. Subsequent protonation with a mild acid (like t-butanol) preferentially forms the anti-betaine, which upon addition of a strong base like potassium tert-butoxide, undergoes syn-elimination to furnish the E-alkene.[8]
To a flame-dried, three-necked flask under an inert atmosphere, suspend neopentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C.
Add n-butyllithium (1.1 eq) dropwise to form the orange-red ylide solution. Stir for 30 minutes at -78 °C.
Add a solution of propanal (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour.
Add a second equivalent of n-butyllithium (1.1 eq) dropwise at -78 °C. The solution will become a deep red. Stir for 30 minutes.
Add a solution of tert-butanol (1.2 eq) in anhydrous THF. The color will fade.
Allow the reaction to slowly warm to room temperature.
Add potassium tert-butoxide (1.2 eq) and stir for an additional 1 hour at room temperature.
Quench the reaction with water and extract with pentane (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully.
Purify by column chromatography (hexanes) to isolate trans-2,2-Dimethyl-3-heptene. The primary challenge is the separation from triphenylphosphine oxide.
Logical Relationship Diagram
Caption: Key steps in the Schlosser modification for E-alkene synthesis.
III. Julia-Kocienski Olefination: High E-Selectivity and Operational Simplicity
The Julia-Kocienski olefination is a powerful and reliable method for the stereoselective synthesis of trans-alkenes, often providing higher yields and selectivity than the Wittig-based methods, especially for complex substrates.[9] The modern one-pot protocol utilizes heteroaryl sulfones, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which lead to easily separable byproducts.[10]
Causality of E-Selectivity in the Julia-Kocienski Olefination
The high E-selectivity is generally achieved under kinetic control. The addition of the metalated sulfone to the aldehyde forms two diastereomeric β-alkoxysulfone intermediates. These intermediates undergo an irreversible Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide. The transition state leading to the E-alkene is sterically favored, resulting in high stereoselectivity.[9] The use of PT-sulfones is particularly effective in promoting high E-selectivity.[11]
Experimental Protocol: Julia-Kocienski Synthesis
Step 1: Synthesis of 2,2-Dimethylpropyl 1-phenyl-1H-tetrazol-5-yl sulfone
Thioether formation: In a round-bottom flask, stir a mixture of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq), 1-bromo-2,2-dimethylpropane (1.1 eq), and K₂CO₃ (1.5 eq) in acetone at room temperature for 12 hours. Filter the mixture and concentrate the filtrate to obtain the crude thioether.
Oxidation: Dissolve the crude thioether in ethanol. Add a catalytic amount of ammonium molybdate followed by the slow addition of 30% hydrogen peroxide (2.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium sulfite, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the desired sulfone.[12]
To a flame-dried, three-necked flask under an inert atmosphere, dissolve the PT-sulfone (1.1 eq) in anhydrous DME.
Cool the solution to -78 °C.
Add a solution of KHMDS (1.1 eq) in THF or toluene dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.
Add propanal (1.0 eq) dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
Quench the reaction with saturated aqueous NaHCO₃ solution.
Extract with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography (hexanes) to afford trans-2,2-Dimethyl-3-heptene.
Mechanism Diagram```dot
Caption: Simplified catalytic cycle for olefin cross-metathesis.
V. Comparative Analysis and Data Summary
The choice of synthetic route depends on several factors including substrate availability, tolerance of functional groups, scalability, and the required level of stereopurity. The following table summarizes the key features of each protocol for the synthesis of trans-2,2-Dimethyl-3-heptene.
Method
Key Reagents
Typical Yield
Typical E/Z Ratio
Advantages
Disadvantages
Horner-Wadsworth-Emmons
Phosphonate, NaH, Propanal
70-90%
>95:5
Reliable, high E-selectivity, easy byproduct removal.
Requires synthesis of phosphonate; sensitive to base.
Schlosser-Wittig
Phosphonium salt, n-BuLi, KOtBu, Propanal
50-70%
>98:2
Very high E-selectivity from non-stabilized ylides.
Requires cryogenic temperatures; multiple strong bases; triphenylphosphine oxide byproduct can be difficult to remove.
Requires multi-step synthesis of the sulfone reagent.
Olefin Cross-Metathesis
Grubbs Catalyst, 1-Pentene, 3,3-Dimethyl-1-butene
60-85%
>90:10
Catalytic, atom-economical, good functional group tolerance.
Catalyst can be expensive; potential for homodimerization; requires inert atmosphere.
Conclusion and Outlook
All four described methods provide viable and highly stereoselective pathways to trans-2,2-Dimethyl-3-heptene. The Horner-Wadsworth-Emmons reaction stands out as a robust and dependable choice for general applications. For instances where achieving the highest possible E-selectivity from an unstabilized Wittig-type precursor is paramount, the Schlosser modification , despite its operational complexity, is an excellent option. The Julia-Kocienski olefination offers a superb combination of high yield, exceptional stereoselectivity, and operational simplicity in its one-pot format, making it particularly attractive for complex molecule synthesis. Finally, olefin cross-metathesis represents a modern, catalytic approach that is highly efficient and tolerant of various functional groups, though catalyst cost and the potential for side reactions must be considered. The selection of the most appropriate protocol will ultimately be guided by the specific constraints and goals of the research program.
References
Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, December 29). Retrieved March 7, 2024, from [Link]
Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B | ACS Omega. (2022, August 17). Retrieved March 7, 2024, from [Link]
Horner-Wadsworth-Emmons reaction | PPTX. (n.d.). Retrieved March 7, 2024, from [Link]
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC. (2024, June 7). Retrieved March 7, 2024, from [Link]
The Wittig Reaction. (n.d.). Retrieved March 7, 2024, from [Link]
Schlosser Modification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Poly(phosphonate)-mediated Horner–Wadsworth–Emmons reactions - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). (n.d.). Retrieved March 7, 2024, from [Link]
Schlosser Modification - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides - ResearchGate. (2026, March 3). Retrieved March 7, 2024, from [Link]
Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. (n.d.). Retrieved March 7, 2024, from [Link]
Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Cross Metathesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
formation of phosphonate esters with the Arbuzov reaction - YouTube. (2019, January 10). Retrieved March 7, 2024, from [Link]
Wittig reaction - LS College. (2020, October 15). Retrieved March 7, 2024, from [Link]
Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
Kinetically controlled cross-metathesis reactions with high E-olefin selectivities - PubMed. (2001, July 12). Retrieved March 7, 2024, from [Link]
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Retrieved March 7, 2024, from [Link]
The Julia-Kocienski Olefination - Oregon State University. (n.d.). Retrieved March 7, 2024, from [Link]
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Recent Developments in Olefin Cross-Metathesis - University of Windsor. (n.d.). Retrieved March 7, 2024, from [Link]
Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved March 7, 2024, from [Link]
Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst | Request PDF. (2026, February 4). Retrieved March 7, 2024, from [Link]
Stereoselectivity of metathesis of various acyclic olefins with chromium-, molybdenum-, and tungsten-based catalysts | Journal of the American Chemical Society. (n.d.). Retrieved March 7, 2024, from [Link]
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Models for selectivity in cross metathesis using stereoretentive olefin... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
Olefin Cross Metathesis - Illinois Chemistry. (2008, February 21). Retrieved March 7, 2024, from [Link]
One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates - MDPI. (2023, March 31). Retrieved March 7, 2024, from [Link]
1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids - cata log.lib.ky. (n.d.). Retrieved March 7, 2024, from [Link]
Selectivity of olefin cross-metathesis reaction - Chemistry Stack Exchange. (2017, January 19). Retrieved March 7, 2024, from [Link]
US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents. (n.d.).
Application Note: Chemoselective Dehydration of 2,2-Dimethyl-3-heptanol to trans-2,2-Dimethyl-3-heptene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of sterically hindered, geometrically pur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of sterically hindered, geometrically pure alkenes is a critical operation in the development of complex active pharmaceutical ingredients (APIs). The transformation of 2,2-dimethyl-3-heptanol to trans-2,2-dimethyl-3-heptene presents a classic chemoselectivity challenge: the presence of a quaternary carbon (tert-butyl group) adjacent to the secondary carbinol strictly prohibits the use of standard acid-catalyzed dehydration. This application note details the mechanistic rationale and provides validated, step-by-step E2 elimination protocols to achieve the target trans-alkene without carbocation-mediated rearrangement.
Mechanistic Rationale & Causality
The Pitfall of Acid Catalysis (E1 Mechanism)
In standard dehydration workflows, strong acids (e.g., H₂SO₄, H₃PO₄) are used to protonate the hydroxyl group, leading to the loss of water and the formation of a carbocation intermediate. If 2,2-dimethyl-3-heptanol is subjected to these conditions, a secondary carbocation forms at the C3 position. Because the adjacent C2 position is a quaternary carbon, a 1,2-methyl shift occurs almost instantaneously to generate a significantly more stable tertiary carbocation. Subsequent elimination yields heavily rearranged, thermodynamically stable tetrasubstituted or trisubstituted alkenes (such as 2,3-dimethyl-2-heptene) rather than the desired target.
The Solution: Concerted E2 Elimination
To strictly yield 2,2-dimethyl-3-heptene, the free carbocation intermediate must be bypassed. This is achieved by converting the hydroxyl group into a superior leaving group under basic conditions, forcing a concerted bimolecular elimination (E2) .
Method A: Phosphorus Oxychloride (POCl₃) in Pyridine
POCl₃ reacts with the alcohol to form a chlorophosphate ester (–OPOCl₂). Pyridine acts as both the solvent and the base, abstracting a β-proton from the C4 position. Because E2 elimination requires an anti-periplanar transition state, the immense steric bulk of the tert-butyl group forces the propyl chain into an anti-configuration. This steric directing effect heavily favors the formation of the trans (E) isomer .
Method B: Burgess Reagent
For substrates sensitive to POCl₃, the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) offers a neutral, mild alternative. It forms a sulfamate ester intermediate that undergoes a thermally induced, concerted syn-elimination (E_i mechanism). Due to the free rotation around the C3-C4 bond prior to elimination, the transition state naturally minimizes steric clash, again yielding the trans-alkene selectively .
Reaction Pathway Visualization
Fig 1. Mechanistic divergence of 2,2-dimethyl-3-heptanol dehydration pathways.
This is the most robust and scalable method for synthesizing the target alkene.
Materials Required:
2,2-Dimethyl-3-heptanol (1.0 equiv)
Phosphorus Oxychloride (POCl₃) (1.5 equiv)
Anhydrous Pyridine (10 volumes)
Step-by-Step Procedure:
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Substrate Loading: Dissolve 2,2-dimethyl-3-heptanol (10 mmol, 1.44 g) in anhydrous pyridine (15 mL). Pyridine serves as both the solvent and the stoichiometric base.
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Stir for 10 minutes.
Reagent Addition: Slowly add POCl₃ (15 mmol, 1.4 mL) dropwise via a gas-tight syringe over 15 minutes. Caution: This step is highly exothermic and generates HCl gas; control the addition rate to maintain 0 °C.
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 4 to 6 hours.
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice to safely quench the unreacted POCl₃.
Extraction: Extract the aqueous mixture with pentane (3 x 20 mL). Pentane is preferred over heavier solvents to facilitate easy concentration of the volatile alkene product.
Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (avoid high vacuum to prevent product loss).
Purification: Purify the crude liquid via short-path distillation to yield pure trans-2,2-dimethyl-3-heptene as a colorless liquid.
Ideal for late-stage functionalization or substrates with acid/base-sensitive moieties.
Step-by-Step Procedure:
Preparation: In a dry flask under argon, dissolve 2,2-dimethyl-3-heptanol (1.0 mmol, 144 mg) in anhydrous THF (5 mL).
Reagent Addition: Add the Burgess Reagent (1.5 mmol, 357 mg) in one single portion.
Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.
Workup: Cool the mixture to room temperature, dilute with water (10 mL), and extract with pentane (3 x 10 mL).
Purification: Pass the organic layer through a short silica gel plug to remove the water-soluble triethylammonium sulfamate salts. Concentrate carefully to yield the trans-alkene.
Self-Validating System: Analytical Tracking
To ensure the protocol's success and validate the absence of rearrangements, researchers must employ the following analytical checks:
¹H-NMR Spectroscopy: The successful formation of the trans-alkene is confirmed by the disappearance of the carbinol proton multiplet (~3.5 ppm) and the emergence of distinct vinylic protons (5.2 - 5.6 ppm). A large coupling constant (J > 15 Hz) explicitly confirms the trans (E) configuration. The absence of a singlet corresponding to a fully substituted double bond validates the complete suppression of the 1,2-methyl shift.
GC-MS: The product should present a single major peak with a molecular ion mass of m/z 126.24, confirming the molecular formula C₉H₁₈ without degradation.
References
Chemistry LibreTexts. "9.10: Dehydration Using POCl3 and Pyridine." Virtual Textbook of Organic Chemistry.
URL:[Link]
Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Master Organic Chemistry.
URL:[Link]
Journal of the Indian Institute of Science. "Burgess reagent in organic synthesis." IISc Journal Archive.
URL:[Link]
Method
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for the High-Resolution Analysis of trans-2,2-Dimethyl-3-heptene
Introduction & Analytical Challenges trans-2,2-Dimethyl-3-heptene is a highly branched, volatile alkene (C₉H₁₈, MW: 126.24 g/mol )[1]. In organic synthesis, it is frequently encountered as a product of unimolecular elimi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
trans-2,2-Dimethyl-3-heptene is a highly branched, volatile alkene (C₉H₁₈, MW: 126.24 g/mol )[1]. In organic synthesis, it is frequently encountered as a product of unimolecular elimination (E1) reactions, where the ionization of a substrate forms a carbocation intermediate, followed by deprotonation to yield the double bond[2]. The bulky tert-butyl group (2,2-dimethyl) strongly directs the stereochemistry toward the thermodynamically stable trans (E) configuration.
However, analyzing this compound presents a distinct analytical challenge: differentiating the trans isomer from trace cis (Z) isomers and other C₉ positional isomers (e.g., 2,3-dimethyl-2-heptene)[2]. Because these geometric isomers possess nearly identical mass fragmentation patterns, baseline chromatographic resolution is strictly required before mass spectral detection. This application note details a field-proven GC-MS protocol designed to achieve baseline separation through optimized thermodynamic parameters.
Physicochemical Rationale for Parameter Selection
To move beyond simply listing parameters, it is critical to understand the causality behind the instrument setup:
Column Chemistry (Stationary Phase): A non-polar to slightly polar column, such as an HP-5MS (5% phenyl / 95% dimethylpolysiloxane), is optimal for volatile organic compounds (VOCs)[3]. The separation mechanism relies primarily on dispersive forces (boiling point differences), while the 5% phenyl substitution provides slight polarizability to interact with the π-electrons of the alkene, aiding in the separation of cis and trans geometries.
Oven Temperature Programming: The normal boiling point of trans-2,2-dimethyl-3-heptene is approximately 135 °C[1]. A rapid temperature ramp would cause the cis and trans isomers to co-elute. Therefore, a slow ramp of 5 °C/min through the 100 °C–150 °C window is deliberately chosen to maximize the thermodynamic resolution of the isomers.
Sample Concentration & Solvent Delay: Injecting undiluted liquid or overly concentrated samples overwhelms the column, causing peak fronting and destroying isomer resolution[4]. The sample must be highly diluted in a low-boiling solvent (e.g., hexane, b.p. 68 °C). Consequently, a solvent delay must be programmed into the MS to prevent the solvent peak from burning out the ionization filament[4].
Mandatory Visualization: GC-MS Workflow
GC-MS workflow for separating and detecting trans-2,2-Dimethyl-3-heptene isomers.
Step-by-Step Experimental Protocol
Protocol Self-Validation (System Suitability)
To ensure the trustworthiness of the resulting data, the protocol must be self-validating. Before analyzing the target alkene, execute the following sequence:
Solvent Blank: Inject 1.0 µL of pure extraction solvent (e.g., GC-grade hexane). Verify that the chromatogram is completely devoid of ghost peaks in the 10–20 minute retention window.
Retention Index (RI) Calibration: Inject a standard mixture of n-alkanes (C₈–C₂₀). This validates the theoretical plate count of the column and allows the raw retention time of trans-2,2-dimethyl-3-heptene to be converted into a standardized Retention Index, ensuring definitive identification across different laboratories.
Sample Preparation
Transfer 10 µL of the synthesized or extracted alkene mixture into a 2.0 mL GC autosampler vial.
Add 990 µL of GC-grade hexane to achieve a 1:100 dilution.
Cap the vial with a PTFE-lined septum and vortex for 10 seconds to ensure homogeneity.
Data Acquisition
Load the method parameters detailed in Table 1 and Table 2 .
Initiate the sequence, ensuring the MS filament is turned OFF during the first 3.5 minutes (Solvent Delay)[4].
Monitor the total ion chromatogram (TIC). trans-2,2-Dimethyl-3-heptene will elute as a sharp peak as the oven approaches its 135 °C boiling point[1].
Quantitative Data Presentation
Table 1: Gas Chromatography (GC) Parameters
Parameter
Setting / Value
Scientific Causality
Column
HP-5MS (30 m × 0.25 mm × 0.25 µm)
Non-polar phase optimal for VOCs and alkene isomer separation[3].
Carrier Gas
Helium (He), 1.0 mL/min
Constant flow maintains optimal linear velocity for MS vacuum efficiency.
Injection Volume
1.0 µL
Prevents column overloading and peak distortion[4].
Injection Mode
Split, 50:1 Ratio
Ensures narrow initial band width for high-resolution isomer separation.
Injector Temp
250 °C
Guarantees complete flash vaporization without thermal degradation.
Oven Program
40 °C (Hold 2 min)
Focuses the analyte at the column head while solvent elutes.
Ramp 1: 5 °C/min to 150 °C
Slow ramp through the 135 °C boiling point resolves cis/trans isomers[1].
Ramp 2: 20 °C/min to 250 °C
Bakes out heavier impurities and cleans the column.
250 °C (Hold 5 min)
Final isothermal hold to re-equilibrate the stationary phase.
Table 2: Mass Spectrometry (MS) Parameters
Parameter
Setting / Value
Scientific Causality
Ionization Mode
Electron Impact (EI)
Standard hard ionization technique for reproducible fragmentation[2].
Electron Energy
70 eV
Universal standard; allows comparison against NIST mass spectral libraries.
Ion Source Temp
230 °C
Prevents condensation of the analyte within the ionization chamber.
Quadrupole Temp
150 °C
Maintains mass filter stability.
Transfer Line Temp
250 °C
Prevents cold spots between the GC oven and the MS vacuum system.
Solvent Delay
3.5 min
Protects the MS filament from the massive hexane solvent peak[4].
Scan Range
m/z 35 to 200
Captures the molecular ion (126 m/z) while excluding air (N₂, O₂) background[1].
Application Note: Utilizing Trans-2,2-Dimethyl-3-heptene as a Quantitative Standard in Hydrocarbon Analysis
Abstract This document provides a comprehensive guide for the utilization of trans-2,2-Dimethyl-3-heptene as an internal and external standard for the quantitative analysis of hydrocarbon mixtures using gas chromatograph...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the utilization of trans-2,2-Dimethyl-3-heptene as an internal and external standard for the quantitative analysis of hydrocarbon mixtures using gas chromatography (GC). The unique branched structure and defined boiling point of trans-2,2-Dimethyl-3-heptene make it a suitable standard for complex hydrocarbon samples, particularly in the C7 to C10 range. This guide will cover the fundamental principles, detailed experimental protocols, and data analysis techniques to ensure accurate and reproducible results.
Introduction: The Rationale for a Branched Alkene Standard
In the quantitative analysis of complex hydrocarbon mixtures, such as those found in gasoline, fuels, and industrial solvents, the accuracy of the results is paramount.[1] Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for these analyses due to its high resolution and sensitivity for hydrocarbons.[2] The choice of a suitable standard is a critical determinant of analytical accuracy and precision.
trans-2,2-Dimethyl-3-heptene, a C9 branched alkene, offers several advantages as a standard in hydrocarbon analysis:
Chemical Similarity and Unique Retention: Being a hydrocarbon, it behaves similarly to many analytes of interest during the chromatographic process.[3] Its branched structure provides a unique retention time that is often well-resolved from common linear and aromatic hydrocarbons in complex mixtures.
High Purity: It is commercially available in high purity (typically >99.0% by GC), which is a prerequisite for a reliable standard.[4][5]
Thermal Stability: It is sufficiently stable to withstand the temperatures typically employed in GC inlets and columns without degradation.
Predictable FID Response: The flame ionization detector's response is generally proportional to the number of carbon atoms in a hydrocarbon molecule, allowing for a predictable response factor.[6]
This application note will detail the protocols for using trans-2,2-Dimethyl-3-heptene as both an internal and external standard, providing the necessary information for its successful implementation in your laboratory.
Properties of trans-2,2-Dimethyl-3-heptene
A thorough understanding of the physical and chemical properties of a standard is essential for its proper use.
Not explicitly found, but expected to be in the range of other C9 hydrocarbons.
Solubility
Soluble in non-polar organic solvents like hexane, isooctane, and other hydrocarbons.[11]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis.
3.1.1. External Standard Calibration
This method involves creating a series of standard solutions of known concentrations to generate a calibration curve.
Protocol:
Solvent Selection: Choose a high-purity, volatile, non-polar solvent in which trans-2,2-Dimethyl-3-heptene is readily soluble, such as hexane or isooctane.[11] The solvent should not co-elute with the analytes of interest.
Stock Solution Preparation (e.g., 1000 µg/mL):
Accurately weigh approximately 10 mg of high-purity (>99.0%) trans-2,2-Dimethyl-3-heptene into a clean, dry 10 mL volumetric flask.
Record the exact weight to four decimal places.
Dissolve the standard in a small amount of the chosen solvent.
Once dissolved, dilute to the 10 mL mark with the solvent.
Cap the flask and invert it several times to ensure homogeneity.
Calculate the precise concentration of the stock solution.
Working Standard Preparation:
Perform serial dilutions of the stock solution to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Use calibrated volumetric flasks and pipettes for all dilutions.
Storage: Store all standard solutions in tightly sealed amber vials at 4°C to minimize evaporation and degradation.
3.1.2. Internal Standard Method
The internal standard (IS) method improves precision by correcting for variations in injection volume and instrument response.[3]
Protocol:
Internal Standard Stock Solution: Prepare a stock solution of trans-2,2-Dimethyl-3-heptene at a known concentration (e.g., 500 µg/mL) in a suitable solvent.
Sample and Calibration Standard Preparation:
To each of your unknown samples and calibration standards (containing known concentrations of your target analytes), add a precise and consistent volume of the internal standard stock solution.
Ensure the final concentration of the internal standard is similar to the expected concentration of the analytes of interest.[3]
Homogenization: Thoroughly mix each sample and standard after the addition of the internal standard.
Diagram of the Standard Preparation Workflow
Caption: Workflow for preparing external and internal standards.
Gas Chromatography (GC) Analysis
The following are recommended starting conditions for the analysis of hydrocarbon mixtures containing C7-C10 compounds using trans-2,2-Dimethyl-3-heptene as a standard. Method optimization may be required for specific applications.
Table of Recommended GC Parameters:
Parameter
Recommended Setting
Rationale
GC System
Agilent 7890 or similar, equipped with a split/splitless inlet and Flame Ionization Detector (FID)
Standard instrumentation for hydrocarbon analysis.
Column
Non-polar column (e.g., DB-1, HP-5ms, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Provides separation based on boiling point, suitable for a wide range of hydrocarbons.[12][13]
Carrier Gas
Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inert carrier gases commonly used in GC.
Inlet Temperature
250°C
Ensures complete vaporization of the sample without thermal degradation.
Injection Volume
1 µL
A typical injection volume for capillary GC.
Split Ratio
50:1 (can be adjusted based on sample concentration)
Prevents column overloading and ensures sharp peaks.
Oven Temperature Program
Initial: 40°C, hold for 5 minutesRamp: 5°C/min to 150°CHold: 5 minutes
This program allows for the separation of volatile C7 hydrocarbons while also eluting the less volatile C10 components in a reasonable time.
Detector
Flame Ionization Detector (FID)
Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.[2]
FID Temperature
280°C
Prevents condensation of analytes in the detector.
FID Gas Flows
Hydrogen: 30 mL/minAir: 300 mL/minMakeup (He or N₂): 25 mL/min
Optimized gas flows for a stable flame and sensitive detection.
Data Analysis and Interpretation
4.1. External Standard Calibration
Peak Identification: Identify the peak corresponding to trans-2,2-Dimethyl-3-heptene in the chromatograms of your working standards based on its retention time.
Peak Integration: Integrate the peak area of trans-2,2-Dimethyl-3-heptene in each standard chromatogram.
Calibration Curve Construction: Plot the peak area of trans-2,2-Dimethyl-3-heptene against the known concentration of each working standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
Quantification of Unknowns: Analyze your unknown samples using the same GC method. Identify and integrate the peak area of the analyte of interest. Use the calibration curve equation to calculate the concentration of the analyte in the unknown sample.
4.2. Internal Standard Method
Response Factor Calculation:
Analyze a calibration standard containing a known concentration of both the analyte and the internal standard (trans-2,2-Dimethyl-3-heptene).
Calculate the relative response factor (RRF) using the following equation:
RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
Quantification of Unknowns:
Analyze your unknown sample containing the internal standard.
Measure the peak areas of the analyte and the internal standard.
Calculate the concentration of the analyte in the unknown sample using the following equation:
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)
Diagram of the Analytical Workflow
Caption: General workflow for quantitative analysis using a standard.
Trustworthiness and Best Practices
To ensure the integrity of your analytical results, consider the following best practices:
Purity Verification: Always verify the purity of the trans-2,2-Dimethyl-3-heptene standard upon receipt and periodically thereafter.
Solvent Purity: Use high-purity solvents to avoid interferences and baseline noise.
System Suitability: Before running a sequence of samples, inject a mid-point calibration standard to verify system performance, including peak shape, retention time stability, and detector response.
Co-elution Check: When analyzing a new sample matrix, it is crucial to check for potential co-elution of matrix components with the trans-2,2-Dimethyl-3-heptene peak. This can be done by analyzing a sample blank (matrix without the internal standard) and a sample spiked with the standard.
Regular Calibration: Calibrate your instrument regularly to ensure the accuracy of your quantitative results.
Conclusion
trans-2,2-Dimethyl-3-heptene is a valuable and reliable standard for the quantitative analysis of hydrocarbons by GC-FID. Its unique structure and high purity make it an excellent choice for both external and internal standard methodologies. By following the detailed protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of hydrocarbons in a variety of sample matrices.
References
Cheméo. (n.d.). 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5) - Chemical & Physical Properties. Retrieved from [Link]
Agilent Technologies. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID. Retrieved from [Link]
Tong, H. Y., & Karasek, F. W. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. Analytical Chemistry, 56(12), 2124–2128. Retrieved from [Link]
J.U.M. Engineering. (n.d.). Response Factors. Retrieved from [Link]
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
Dereviankin, A., et al. (2021). Chemometric Fingerprinting of Petroleum Hydrocarbons Within Oil Sands Tailings Using Comprehensive Two-Dimensional Gas Chromatography. Molecules, 26(16), 4948. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Crude Oil Samples in Compliance with ASTM D5307 Using the Shimadzu Simulated Distillation Gas Chromatograph System. Retrieved from [Link]
Roces, S. A., et al. (2019). Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. Journal of Chromatography A, 1603, 204-212. Retrieved from [Link]
NIST. (n.d.). 2,2-Dimethyl-3-heptene trans. NIST Chemistry WebBook. Retrieved from [Link]
Rhoderick, G. C. (2006). Feasibility of preparing and analyzing gas standards containing heavy hydrocarbons (C10-C16). Analytical and Bioanalytical Chemistry, 385(5), 954–963. Retrieved from [Link]
Air Force Wright Aeronautical Laboratories. (1981). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Retrieved from [Link]
Chrompack. (1986). Effect of detector temperature on the flame ionization detector response. Journal of Chromatography A, 355, 175-183. Retrieved from [Link]
Reddy, C. M., et al. (2005). Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection. Journal of Chromatography A, 1086(1-2), 199-207. Retrieved from [Link]
Wulf, C., et al. (2022). Prediction of Retention Indices and Response Factors of Oxygenates for GC-FID by Multilinear Regression. Molecules, 27(18), 6003. Retrieved from [Link]
NIST. (n.d.). 2,2-Dimethyl-3-heptene trans. NIST Chemistry WebBook. Retrieved from [Link]
National Metrology Institute of Japan. (2013). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with a Flame Ionization Detector. Analytical Sciences, 29(1), 69-74. Retrieved from [Link]
Mackintosh, S. A., et al. (2016). Two-dimensional (GC×GC) retention times of the DDTrelated compounds.... Retrieved from [Link]
Dymerski, T., et al. (2018). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Analytical and Bioanalytical Chemistry, 410(23), 5901–5911. Retrieved from [Link]
University of North Carolina Wilmington. (n.d.). Gasoline Analysis by GC-FID and GC-MS. Retrieved from [Link]
Application Notes and Protocols for the Polymerization of trans-2,2-Dimethyl-3-heptene
Introduction: Navigating the Challenges of a Sterically Hindered Internal Alkene trans-2,2-Dimethyl-3-heptene is an internal alkene characterized by significant steric hindrance around the double bond due to the presence...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of a Sterically Hindered Internal Alkene
trans-2,2-Dimethyl-3-heptene is an internal alkene characterized by significant steric hindrance around the double bond due to the presence of a bulky tert-butyl group.[1][2] This structural feature poses considerable challenges to conventional polymerization methods. Direct addition polymerization is often impeded, necessitating specialized catalytic systems and reaction pathways. These application notes provide a comprehensive guide for researchers exploring the polymerization of this unique monomer, focusing on two plausible mechanisms: Coordination-Isomerization Polymerization and Cationic Polymerization. The protocols detailed herein are synthesized from established methodologies for structurally related olefins and are intended to serve as a robust starting point for experimental investigation.
Mechanism 1: Coordination-Isomerization Polymerization with Ziegler-Natta and Metallocene Catalysts
A promising strategy for polymerizing internal and sterically hindered alkenes is through a mechanism that first isomerizes the internal double bond to a more accessible terminal position (an α-olefin), which then readily undergoes polymerization.[3] This approach has been successfully applied to other internal heptenes.[3] Ziegler-Natta and metallocene catalysts are powerful tools for such transformations.[4][5]
Theoretical Framework
The process involves a coordination catalyst that facilitates the migration of the double bond to the terminal carbon. Once the 1-alkene isomer is formed, it can be polymerized via established coordination polymerization pathways.
Ziegler-Natta Catalysts : These are typically heterogeneous systems, often composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).[4][6] They are known for producing polymers with high linearity and, in some cases, stereoselectivity.[4] The multi-site nature of traditional Ziegler-Natta catalysts can lead to polymers with a broad molecular weight distribution.[6]
Metallocene Catalysts : These are homogeneous, single-site catalysts based on transition metals like titanium, zirconium, or hafnium, complexed with cyclopentadienyl ligands or their derivatives.[5][7] They are typically activated by a co-catalyst such as methylaluminoxane (MAO).[6] Metallocene catalysts offer superior control over polymer architecture, leading to narrow molecular weight distributions and precise stereochemistry.[6][8]
The choice between these catalyst systems will influence the polymer's properties, such as molecular weight, polydispersity, and microstructure.[6]
Experimental Protocols
The following are representative protocols for the polymerization of trans-2,2-Dimethyl-3-heptene using both Ziegler-Natta and metallocene catalyst systems.
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
Co-catalyst: Triethylaluminum (TEAL) solution in an anhydrous solvent (e.g., toluene)
Monomer: trans-2,2-Dimethyl-3-heptene, purified by passing through activated alumina and molecular sieves
Solvent: Anhydrous toluene
Quenching Agent: Acidified ethanol (5% HCl in ethanol)
Procedure:
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer and temperature control is baked under vacuum and purged with high-purity nitrogen.
Solvent and Co-catalyst Addition: Anhydrous toluene (200 mL) is introduced into the reactor, followed by the desired amount of TEAL co-catalyst solution.
Temperature Control: The reactor is heated to the desired polymerization temperature (e.g., 70°C).
Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate the isomerization and subsequent polymerization.
Monomer Feed: The purified trans-2,2-Dimethyl-3-heptene (e.g., 50 mL) is then fed into the reactor at a constant rate.
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1-3 hours), maintaining a constant temperature and stirring.
Termination: The reaction is terminated by injecting 10 mL of acidified ethanol.
Polymer Isolation: The resulting polymer is precipitated in a large volume of ethanol, filtered, washed repeatedly with ethanol, and dried in a vacuum oven at 60°C to a constant weight.[6]
Reactor Preparation: A thoroughly dried and nitrogen-purged Schlenk flask or glass reactor is used.
Solvent and Monomer Addition: Anhydrous toluene (100 mL) and the purified trans-2,2-Dimethyl-3-heptene (e.g., 20 mL) are added to the reactor.
Co-catalyst Addition: The MAO solution is added to the reactor and the mixture is stirred.
Initiation: The metallocene pre-catalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
Polymerization: The reaction is stirred at the desired temperature (e.g., 50°C) for the specified time (e.g., 1 hour).
Termination and Isolation: The reaction is quenched with acidified ethanol. The polymer is precipitated in ethanol, filtered, washed, and dried under vacuum.[6]
Data Presentation
Parameter
Ziegler-Natta System
Metallocene System
Catalyst Example
TiCl₄/MgCl₂
rac-Et(Ind)₂ZrCl₂/MAO
Typical Temperature
70-80°C
50-70°C
Expected PDI
Broad (4-8)
Narrow (~2)
Stereocontrol
Primarily Isotactic
Highly Stereospecific
Table 1: Comparison of typical parameters for Ziegler-Natta and Metallocene polymerization of bulky olefins.[6]
Visualization of Workflow
Caption: Cationic Polymerization Workflow.
Conclusion
The polymerization of trans-2,2-Dimethyl-3-heptene presents a unique synthetic challenge due to its internal double bond and significant steric hindrance. The most promising approach is likely a coordination-isomerization mechanism using Ziegler-Natta or metallocene catalysts, which circumvents the issue of steric hindrance by first converting the monomer to a polymerizable α-olefin. Cationic polymerization is a theoretical alternative, though it may be limited to producing oligomers. The protocols provided in these notes offer a detailed starting point for the successful synthesis and investigation of novel polymers from this challenging monomer.
References
A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts for the Polymerization of Bulky α-Olefins - Benchchem.
Polymerization of Linear Higher alpha-Olefins with a Modified Ziegler Catalyst.
Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts. Available at: [Link]
Ziegler–Natta catalyst - Wikipedia. Available at: [Link]
US4748221A - Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds - Google Patents.
Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum - PMC. Available at: [Link]
Cationic polymerization - Wikipedia. Available at: [Link]
A. Polymerization: Cationic Polymerization - UT Austin Chemistry & Biochemistry Research Web Sites. Available at: [Link]
Metallocene Catalysts for Olefin Polymerization.
2.4: Cationic Polymerization - Chemistry LibreTexts. Available at: [Link]
The heterogenization of homogeneous metallocene catalysts for olefin polymerization.
1.4.5: Polymerization of Alkenes - Chemistry LibreTexts. Available at: [Link]
US5869417A - Process for preparing metallocene catalyst for polyolefin polymerization - Google Patents.
Direct transformation of n-alkane into all-trans conjugated polyene via cascade dehydrogenation - PMC. Available at: [Link]
"Metallocene Catalysts". In.
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed. Available at: [Link]
Metallocene/Borate-Catalyzed Polymerization of Amino-Functionalized α-Olefins | Macromolecules - ACS Publications. Available at: [Link]
Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer via Lewis pair polymerization - ChemRxiv. Available at: [Link]
Synthesis and characterization of polyurethanes from epoxidized methyl oleate based polyether polyols as renewable resources - Organische Chemie - Metzger - Uni Oldenburg. Available at: [Link]
WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents.
Three polycondensation reaction mechanisms proposed in [8](copyright... - ResearchGate. Available at: [Link]
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. Available at: [Link]
Microheterogeneous Polymeric Solvent Systems - MDPI. Available at: [Link]
Synthesis and characterisation of telechelic poly(2,6-dimethyl-1,4-phenylene ether) for copolymerisation - ResearchGate. Available at: [Link]
Effects of Structural Regularity on the Properties of Poly(3-alkylthienylenevinylenes). Available at: [Link]
solvent selection for trans-2,2-Dimethyl-3-heptene reactions
Strategic Solvent Selection for the Functionalization of trans-2,2-Dimethyl-3-heptene: A Comprehensive Protocol Guide Executive Summary & Mechanistic Rationale trans-2,2-Dimethyl-3-heptene (CAS 19550-75-5) is a highly st...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Solvent Selection for the Functionalization of trans-2,2-Dimethyl-3-heptene: A Comprehensive Protocol Guide
Executive Summary & Mechanistic Rationale
trans-2,2-Dimethyl-3-heptene (CAS 19550-75-5) is a highly sterically hindered aliphatic alkene[1]. The presence of a bulky tert-butyl group at the C2 position imposes severe spatial constraints on the adjacent C3-C4 double bond. In synthetic chemistry and drug development, functionalizing such hindered olefins requires precise control over reaction thermodynamics and kinetics.
The choice of solvent is not merely a medium for dissolution; it acts as an active participant that dictates transition-state stabilization, reaction rate, and regioselectivity. This application note details the causality behind solvent selection for two primary functionalization pathways—electrophilic bromination and hydroboration-oxidation—and provides self-validating protocols designed for high-yield, reproducible execution.
During the electrophilic addition of halogens across the double bond of trans-2,2-dimethyl-3-heptene, the initial step is the formation of a cyclic bromonium ion intermediate. Due to the extreme steric bulk of the tert-butyl group adjacent to C3, nucleophilic ring-opening is heavily biased toward the less hindered C4 position.
The nature of the solvent fundamentally alters the final product[2]:
Non-Polar Aprotic Solvents (e.g., Dichloromethane - DCM): In DCM, polar interactions are minimized, and the solvent does not possess nucleophilic lone pairs[3]. The only available nucleophile is the bromide counterion (
Br−
), which attacks the bromonium ion to yield the pure 1,2-addition product (3,4-dibromo-2,2-dimethylheptane).
Polar Protic Solvents (e.g., Methanol - MeOH): Methanol molecules vastly outnumber the bromide ions. Through hydrogen bonding, MeOH cages the bromide ions, reducing their nucleophilicity[4]. Concurrently, the oxygen atom of methanol acts as a competing nucleophile, attacking the C4 position of the bromonium ion to yield a methoxy-bromo ether (solvent participation)[2].
Fig 1: Solvent-divergent pathways in the electrophilic bromination of trans-2,2-dimethyl-3-heptene.
Protocol 1: Pure Electrophilic Bromination (Self-Validating System)
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Solvation: Dissolve 5.0 mmol of trans-2,2-dimethyl-3-heptene in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice-water bath to control the exothermic nature of the addition.
Reagent Addition: Prepare a 1.0 M solution of
Br2
in DCM. Add 5.2 mL (5.2 mmol, slight excess) dropwise over 15 minutes.
Validation Check: The drops of
Br2
will initially flash from deep red-brown to colorless upon hitting the solution, confirming active consumption by the alkene.
Reaction Monitoring: Stir for 30 minutes at 0°C.
Validation Check: The reaction is complete when a faint, persistent pale-orange tint remains, indicating the slight excess of unreacted
Br2
.
Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). The organic layer will immediately turn colorless, validating the neutralization of excess halogen. Extract the DCM layer, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Hydroboration-Oxidation: The Necessity of Coordinating Solvents
Hydroboration requires the addition of borane (
BH3
) across the alkene. In its pure form, borane exists as a toxic, highly volatile dimer (diborane,
B2H6
). To render it synthetically viable and control its reactivity, it must be complexed with a polar aprotic coordinating solvent [5].
Tetrahydrofuran (THF) is the industry standard. The oxygen atom in THF donates electron density into the empty p-orbital of the boron atom, breaking the dimer and forming a stable
BH3⋅THF
monomeric complex[5]. When applied to trans-2,2-dimethyl-3-heptene, the extreme steric bulk of the tert-butyl group forces the boron atom to add exclusively to the C4 position, resulting in a highly regioselective anti-Markovnikov hydration upon oxidative cleavage.
Fig 2: Self-validating workflow for the regioselective hydroboration-oxidation in THF solvent.
Setup: Purge a 100 mL multi-neck flask with argon. Moisture must be strictly excluded to prevent the premature hydrolysis of the
BH3⋅THF
complex.
Substrate Solvation: Dissolve 5.0 mmol of trans-2,2-dimethyl-3-heptene in 10 mL of anhydrous THF. Cool to 0°C.
Borane Addition: Slowly inject 5.5 mL of a 1.0 M
BH3⋅THF
solution via syringe.
Validation Check: No gas evolution should occur. If bubbling is observed, the system is contaminated with moisture (borane reacting with water to release
H2
gas).
Incubation: Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete conversion of the sterically hindered olefin.
Oxidative Quench: Cool the flask back to 0°C. Carefully add 2.0 mL of 3M NaOH, followed dropwise by 2.0 mL of 30%
H2O2
.
Validation Check: This step is highly exothermic. A controlled temperature spike and active bubbling validate the successful oxidative cleavage of the carbon-boron bond.
Extraction: Dilute with diethyl ether, wash the organic phase with brine, dry over
Na2SO4
, and evaporate to yield the C4-alcohol.
Quantitative Data: Solvent Parameters & Effects
The table below summarizes the critical physicochemical properties of the solvents discussed and their empirical effects on the functionalization of trans-2,2-dimethyl-3-heptene.
Solvent
Dielectric Constant (
ϵ
)
Classification
Mechanistic Role & Effect on Substrate
Dichloromethane (DCM)
8.93
Non-polar aprotic
Prevents solvent participation; promotes pure 1,2-halogenation across the sterically hindered C3-C4 bond.
Methanol (MeOH)
32.7
Polar protic
Acts as a competing nucleophile; cages halide ions, leading to the formation of methoxy-ether derivatives.
Tetrahydrofuran (THF)
7.58
Polar aprotic (Coordinating)
Cleaves diborane into reactive monomers; essential for driving the regioselective hydroboration of the hindered alkene.
Toluene
2.38
Non-polar aromatic
Ideal for transition-metal catalyzed hydroboration/hydrogenation; minimizes catalyst deactivation.
EA3. Solvent Effects in Electrophilic Addition
Source: Chemistry LibreTexts
URL:[Link]
Polar Protic and Polar Aprotic Solvents
Source: Chemistry Steps
URL:[Link]
Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Application Note: Ozonolysis Protocols for the Degradation and Structural Elucidation of trans-2,2-Dimethyl-3-heptene
Executive Summary Ozonolysis remains a premier technique for the oxidative cleavage of alkenes, providing unparalleled precision in structural elucidation, environmental degradation tracking, and synthetic intermediate g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ozonolysis remains a premier technique for the oxidative cleavage of alkenes, providing unparalleled precision in structural elucidation, environmental degradation tracking, and synthetic intermediate generation. This application note details optimized protocols for the ozonolysis of trans-2,2-dimethyl-3-heptene . Due to the steric bulk of the tert-butyl group at the C2 position, standard ozonolysis pathways can be kinetically hindered. As a result, researchers must exercise precise control over solvent environments, temperature parameters, and quenching agents to ensure a self-validating, high-yield degradation system.
Mechanistic Principles: The Criegee Pathway
The degradation of trans-2,2-dimethyl-3-heptene is strictly governed by the [1]. Understanding this causality is critical for troubleshooting and optimizing the reaction:
Cycloaddition: Ozone (O₃) acts as a 1,3-dipole, undergoing a concerted cycloaddition with the C3=C4 double bond to form an unstable primary ozonide (1,2,3-trioxolane).
Fragmentation: To relieve steric and electronic strain, the molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition. This yields a stable carbonyl compound and a highly reactive, zwitterionic carbonyl oxide known as the [2].
Recombination: The fragments recombine in a flipped orientation to form the thermodynamically stable secondary ozonide (1,2,4-trioxolane), which safely stores the cleaved carbons until the workup phase.
Criegee mechanism workflow for the ozonolysis of trans-2,2-Dimethyl-3-heptene.
Experimental Design & Causality
To ensure the protocol is a self-validating system, every experimental choice is grounded in chemical causality:
Solvent Selection (Reductive Protocol): A 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) is highly recommended. While pure CH₂Cl₂ is standard for many alkenes, the addition of MeOH serves a critical safety function. MeOH intercepts the Criegee intermediate to form a methoxy hydroperoxide. This prevents the formation of explosive polymeric ozonides—a significant risk when dealing with sterically hindered substrates like trans-2,2-dimethyl-3-heptene, where secondary ozonide formation is slowed by the bulky tert-butyl group.
Temperature Control: Reactions must be strictly maintained at -78 °C (dry ice/acetone bath). This maximizes ozone solubility and suppresses unwanted side reactions, such as the over-oxidation of the solvent or the premature degradation of the ozonide.
Endpoint Validation: A persistent blue color indicates the saturation of dissolved unreacted O₃, self-validating that the alkene is fully consumed[3].
Degradation Protocols
Protocol A: Reductive Degradation to Aldehydes
Objective: Cleave the C3=C4 double bond to yield 2,2-dimethylpropanal (pivalaldehyde) and butanal.
Causality of Workup: Dimethyl sulfide (DMS) is chosen over zinc/acetic acid. DMS is highly volatile, and its oxidized byproduct (DMSO) is highly water-soluble. This allows for clean phase separation and prevents the loss of the highly volatile pivalaldehyde product during concentration.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of trans-2,2-dimethyl-3-heptene in 10 mL of a 1:1 CH₂Cl₂/MeOH solvent mixture.
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
Ozone Delivery: Bubble an O₃/O₂ gas mixture through the solution using a glass dispersion frit at a rate of 1–2 mmol/min.
Endpoint Monitoring: Continue bubbling until a faint blue color persists in the solution. Immediately purge the solution with N₂ or Ar gas for 15 minutes to remove excess dissolved ozone, preventing over-oxidation during warmup.
Isolation: Allow the reaction to warm to room temperature and stir for 3 hours. Concentrate under reduced pressure in a cold water bath (to avoid evaporating pivalaldehyde, BP ~74 °C). Wash with brine, extract with diethyl ether, dry over anhydrous Na₂SO₄, and carefully concentrate to yield the crude aldehydes.
Protocol B: Oxidative Degradation to Carboxylic Acids
Objective: Cleave the alkene to yield 2,2-dimethylpropanoic acid (pivalic acid) and butanoic acid (butyric acid).
Causality of Workup: Hydrogen peroxide (H₂O₂) in the presence of formic acid drives the vinylic carbons to their highest accessible oxidation state[4]. Methanol is omitted from the solvent to prevent unwanted esterification of the resulting carboxylic acids.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of the alkene in 10 mL of pure CH₂Cl₂.
Ozonolysis: Cool to -78 °C and bubble O₃ until the blue endpoint is reached. Purge thoroughly with N₂.
Oxidative Quench: Add 1 mL of formic acid followed by 3.0 mmol of 30% aqueous hydrogen peroxide (H₂O₂). The acidic environment accelerates the breakdown of the secondary ozonide and facilitates oxidation.
Thermal Activation: Cautiously warm the mixture to room temperature, then heat to a gentle reflux (approx. 40 °C) for 2 hours to ensure complete oxidation of intermediate aldehydes.
Safety Validation & Isolation: Quench excess peroxide with a saturated solution of sodium bisulfite. Self-Validation Step: Test the aqueous layer with starch-iodide paper to confirm the complete neutralization of peroxides (paper must remain white). Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to yield the carboxylic acids.
Quantitative Data & Analytical Markers
The following table summarizes the expected degradation fragments, allowing researchers to quickly verify reaction success via NMR or boiling point analysis.
Technical Support Center: Optimizing GC Column Temperature for Heptene Isomer Resolution
Welcome to the Technical Support Center for Gas Chromatography (GC) optimization. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with the complex separation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Gas Chromatography (GC) optimization. This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with the complex separation of heptene isomers (C₇H₁₄). Due to their identical molecular weights and nearly indistinguishable boiling points, heptene isomers require precise thermodynamic control of the GC column temperature and stationary phase chemistry to achieve baseline resolution.
Part 1: Core Concepts & FAQs (Understanding the Causality)
Q: Why do heptene isomers consistently co-elute on standard non-polar GC columns?A: On non-polar stationary phases (e.g., 100% dimethylpolysiloxane), separation is driven almost exclusively by dispersive van der Waals forces, meaning compounds elute strictly according to their boiling points. Heptene isomers possess extremely tight boiling point differentials (e.g., 1-heptene boils at ~90°C, while trans-2-heptene boils at ~98°C). Because the thermodynamic partition coefficients (
K
) of these isomers are nearly identical at standard GC starting temperatures, they partition into the mobile phase simultaneously, resulting in co-elution[1].
Q: Should I use an isothermal method or a temperature-programmed ramp for heptene resolution?A: A hybrid approach is scientifically required. Isothermal methods at low temperatures (e.g., 35–40°C) maximize the interaction time with the stationary phase, which exponentially increases the selectivity (
α
) for closely eluting isomers like cis and trans configurations. However, prolonged isothermal runs cause severe longitudinal diffusion, leading to band broadening for later-eluting branched isomers. A shallow temperature program (holding at 40°C, then ramping at 2–5°C/min) provides a self-validating balance: it resolves highly volatile linear isomers isothermally, while the thermal ramp sharpens the peaks of heavier, branched isomers, preserving overall column efficiency (
N
)[1][2].
Q: When should I abandon a non-polar column in favor of an Alumina PLOT column?A: You should switch to a Porous Layer Open Tubular (PLOT) Alumina column (e.g., Al₂O₃/KCl) when temperature optimization alone fails to resolve cis/trans stereoisomers. Unlike non-polar columns, Alumina PLOT columns utilize gas-solid adsorption. The aluminum oxide surface interacts directly with the polarizable
π
-electrons of the heptene double bonds. Because cis and trans isomers have different steric profiles, their
π
-clouds interact with the active sites at different strengths, providing powerful shape selectivity that bypasses boiling-point limitations[2][3].
GC temperature optimization workflow for heptene isomer resolution.
Part 2: Troubleshooting Guides
Issue 1: Co-elution of (E)-2-Heptene and (Z)-2-Heptene on a DB-1 Column
Root Cause: The initial oven temperature is too high, providing insufficient residence time for the isomers to differentially partition into the stationary phase.
Resolution: Lower the initial injection temperature. If your run starts at 50°C, drop it to 35°C or 40°C. If baseline resolution (
Rs≥1.5
) is still not achieved, the dispersive forces of the column are insufficient. Transition to an Alumina PLOT column or a Silver-Ion (Ag-Ion) stationary phase, which exploits
π
-complexation for stereoisomer separation[3][4].
Issue 2: Severe Peak Broadening for 2,4-Dimethyl-1-heptene
Root Cause: Running an isothermal method at low temperatures (e.g., 40°C) for too long causes heavier, branched isomers to diffuse longitudinally inside the capillary column before reaching the detector.
Resolution: Implement a multi-ramp temperature program. Hold at 40°C just long enough to resolve the linear isomers, then immediately initiate a 5°C/min ramp to 150°C. This thermal acceleration sharpens the eluting bands of the branched isomers[1].
Issue 3: Baseline Drift During the Temperature Ramp on PLOT Columns
Root Cause: Column bleed from the stationary phase or degradation of the deactivated layer (e.g., KCl or Na₂SO₄) due to excessive thermal stress.
Resolution: Cap your maximum oven temperature. Alumina PLOT columns should generally not exceed 200°C. Ensure your carrier gas is scrubbed through high-capacity oxygen and moisture traps, as water permanently alters the retention characteristics of Al₂O₃ active sites[3].
Troubleshooting decision tree for heptene co-elution issues.
Part 3: Quantitative Data Presentation
To predict elution order and optimize your temperature windows, refer to the Kovats Retention Indices. Note that branched isomers interact differently with the stationary phase compared to linear alkenes.
Table 1: Kovats Retention Indices for Selected Heptene Isomers
Compound
Molecular Structure
Kovats Retention Index (Non-polar Phase)
1-Heptene
CH₂=CH(CH₂)₄CH₃
689
(E)-2-Heptene (trans)
CH₃CH=CH(CH₂)₃CH₃
705
(Z)-2-Heptene (cis)
CH₃CH=CH(CH₂)₃CH₃
710
2,4-Dimethyl-1-heptene
CH₂=C(CH₃)CH₂CH(CH₃)CH₂CH₃
828
Data synthesized from standardized isothermal runs on non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane)[1][5].
Part 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems . By incorporating internal suitability checks, the operator can confirm thermodynamic viability before committing to a full analytical run.
Protocol A: Standard Non-Polar Capillary GC Workflow
Use this protocol for preliminary screening or when analyzing mixtures with broad boiling point ranges.
Instrument Setup: Equip the GC with a Flame Ionization Detector (FID) and a 30 m x 0.25 mm ID, 0.25 µm film non-polar column (e.g., 5% phenyl-methylpolysiloxane)[1].
Carrier Gas Optimization: Set Helium to a constant flow rate of 1.0 mL/min to maintain an optimal linear velocity across the temperature gradient[1].
Injection Parameters: Inject 1 µL of the sample (diluted in volatile solvent like pentane) with a split ratio of 50:1. Set the injector temperature to 250°C to ensure instantaneous vaporization without inducing thermal degradation[1].
Self-Validating Temperature Program:
Initial Hold: 40°C for 5 minutes.
Validation Check: Monitor the real-time chromatogram. If the resolution (
Rs
) between the 1-heptene and (E)-2-heptene peaks is
<1.5
during this phase, abort the run. The initial temperature is too high; lower it to 35°C and restart.
Ramp: 5°C/min to 150°C. This controlled acceleration sharpens the peaks of heavier branched isomers (e.g., 2,4-Dimethyl-1-heptene)[1].
Final Hold: 150°C for 2 minutes to bake out the column.
Detection: Maintain the FID at 250°C for optimal ion collection[1].
Protocol B: High-Resolution Alumina PLOT Workflow
Use this protocol specifically when linear non-polar columns fail to resolve critical stereoisomers (e.g., cis/trans).
Column Installation: Install an Al₂O₃/KCl PLOT column (e.g., 50 m x 0.53 mm ID). Ensure the particle trap is securely connected if interfacing with a Mass Spectrometer (MS) to prevent aluminum oxide particles from entering the vacuum system[3].
Carrier Gas: Utilize Hydrogen at a constant pressure of 34.5 kPa (or a Helium equivalent) to maximize the efficiency of gas-solid interactions[3].
Temperature Program:
Initial Hold: 100°C. (Due to the strong retention of alkenes on polar alumina, higher starting temperatures are required compared to non-polar columns)[2][3].
Critical Constraint: Do not exceed 200°C. Exceeding this limit will permanently degrade the KCl deactivation layer, destroying the column's shape selectivity[3].
Technical Support Center: Solubilization Strategies for trans-2,2-Dimethyl-3-heptene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to integrate highly lipophilic aliphatic alkenes into polar environments.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to integrate highly lipophilic aliphatic alkenes into polar environments. trans-2,2-Dimethyl-3-heptene (CAS: 19550-75-5) is a classic example: a branched, non-polar hydrocarbon with virtually zero aqueous solubility[1].
When transitioning this compound from organic synthesis into polar media (e.g., biological assays or aqueous reaction conditions), thermodynamic barriers cause rapid precipitation. This guide provides field-proven, self-validating methodologies to overcome these barriers, ensuring scientific integrity in your downstream applications.
Part 1: The Thermodynamic Causality of Insolubility
To troubleshoot solubility, we must first understand the causality of the precipitation. The principle of "like dissolves like" is governed by intermolecular forces. Water and polar solvents rely on strong hydrogen bonding and dipole-dipole interactions. Because trans-2,2-Dimethyl-3-heptene lacks any polar functional groups, it can only participate in weak London dispersion forces[2].
When introduced into a polar solvent, the solvent molecules are forced to form a highly ordered "cage" around the hydrophobic alkene. This results in a massive entropic penalty known as the hydrophobic effect . To resolve this, we cannot simply force dissolution; we must either lower the dielectric constant of the medium using co-solvents[3] or physically encapsulate the hydrophobic molecule using supramolecular hosts[4] or micelles[5].
Part 2: Troubleshooting Guide & FAQs
Q1: I tried dissolving trans-2,2-Dimethyl-3-heptene directly in PBS, but it immediately formed a separate layer. What is the best way to create a primary stock solution?A1: You cannot dissolve this compound directly in aqueous buffers. You must first create a highly concentrated stock solution in a miscible organic solvent. While Dimethyl sulfoxide (DMSO) is the default in many labs, highly aliphatic alkenes often exhibit limited solubility in pure DMSO due to polarity mismatch. We recommend using Tetrahydrofuran (THF) or pure Ethanol for the primary stock, followed by rapid, high-shear dilution into the working polar solvent.
Q2: My downstream application is an in vitro cell assay. I cannot use high concentrations of THF or Ethanol due to cytotoxicity. How do I maintain solubility in the culture media?A2: You must employ surfactant-mediated solubilization or inclusion complexes to shield the alkene from the aqueous environment:
Option A (Cyclodextrins): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[4]. The trans-2,2-Dimethyl-3-heptene molecule slips into this cavity, forming a host-guest inclusion complex that is freely soluble in water without the cellular toxicity associated with organic solvents.
Option B (Surfactants): Use non-ionic surfactants like Polysorbate 80 (Tween 80). Above their Critical Micelle Concentration (CMC), these surfactants self-assemble into micelles with hydrophobic cores that readily encapsulate the alkene[5].
Q3: How do I verify that the compound is actually dissolved and not just forming an unstable nano-emulsion?A3: Visual inspection is insufficient. A self-validating protocol requires Dynamic Light Scattering (DLS) and high-speed centrifugation. If the solution is a true inclusion complex (e.g., with HP-β-CD), DLS will show particle sizes <2 nm. If it is a micellar dispersion, sizes will range from 10-50 nm. If you centrifuge the sample at 15,000 x g for 15 minutes and the compound's concentration in the supernatant drops significantly, you have an unstable suspension, not a true solution.
Part 3: Standardized Experimental Protocols
To ensure reproducibility, do not just mix reagents; follow these self-validating workflows.
Protocol A: HP-β-CD Inclusion Complexation (Preferred for Biological Assays)
Causality: This method relies on the entropic driving force of displacing water molecules from the cyclodextrin cavity to encapsulate the hydrophobic alkene[4].
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.
Addition: Add trans-2,2-Dimethyl-3-heptene directly to the HP-β-CD solution at a 1:5 molar ratio (Alkene:Cyclodextrin).
Agitation: Sonicate the mixture in a bath sonicator at 30°C for 45 minutes. The mechanical energy overcomes the activation barrier for cavity entry.
Equilibration: Place the solution on an orbital shaker at 200 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.
Self-Validation Step: Centrifuge the solution at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze the filtrate via GC-MS to confirm the final concentration. If the concentration matches your theoretical yield, true complexation has occurred.
Causality: Surfactants lower the surface tension and form hydrophobic cores (micelles) above the CMC, which solubilize the alkene[5].
Stock Creation: Dissolve trans-2,2-Dimethyl-3-heptene in pure Ethanol to create a 100 mM stock.
Surfactant Priming: Mix the 100 mM stock 1:1 (v/v) with Tween-80. Vortex vigorously for 2 minutes. Why? This pre-coats the alkene molecules with the surfactant before aqueous exposure.
Aqueous Dilution: Dropwise, add the Alkene/Tween-80 mixture into your vigorously stirring aqueous buffer until the desired final concentration is reached. Ensure the final Tween-80 concentration remains above its CMC (0.012 mM) but below cytotoxic levels (typically <0.1% v/v for cell culture).
Self-Validation Step: Perform DLS analysis. A monodisperse peak between 10-15 nm confirms stable micelle formation. Peaks >100 nm indicate aggregation and impending precipitation.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay requirements.
Caption: Thermodynamic mechanism of host-guest inclusion complexation using HP-β-CD.
References
Chemical Properties of 2,2-Dimethyl-3-heptene trans (CAS 19550-75-5) . Cheméo. Available at: [Link]
Physical and Chemical Properties of Alkenes . CK-12 Foundation. Available at:[Link]
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect . PubMed (NIH). Available at:[Link]
The Role of Surfactants in Solubilization of Poorly Soluble . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC (NIH). Available at: [Link]
Technical Support Center: Preservation & Storage of trans-2,2-Dimethyl-3-heptene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development and analytical chemistry struggling with the degradation of sterically hindered alkenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development and analytical chemistry struggling with the degradation of sterically hindered alkenes.
trans-2,2-Dimethyl-3-heptene is a highly specific olefin characterized by a bulky tert-butyl group adjacent to the double bond. While the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to severe steric clashing in the latter, the molecule remains highly susceptible to environmentally induced isomerization during storage. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your chemical inventory.
The Causality of Alkene Isomerization (Mechanistic Insights)
To effectively prevent degradation, we must first understand the three primary mechanisms that drive the isomerization of trans-2,2-Dimethyl-3-heptene:
Photoisomerization (UV/Ambient Light): Absorption of ultraviolet or high-energy ambient light promotes an electron from the π bonding orbital to the π* antibonding orbital. This transition reduces the C=C bond order from 2 to 1, allowing the molecule to rotate freely into a perpendicular, twisted intermediate state[1]. Upon relaxation, the molecule can collapse into either the cis or trans geometry. Because the trans isomer typically possesses a higher molar extinction coefficient, it absorbs more light, driving the photostationary state to enrich the less stable cis isomer[2].
Acid-Catalyzed Migration: Trace acidic residues (e.g., surface silanols on unwashed glassware) can protonate the double bond to form a carbocation. To relieve the massive steric strain induced by the tert-butyl group at C2, the carbocation readily undergoes hydride shifts, migrating the double bond down the carbon chain (e.g., forming 2,2-dimethyl-4-heptene).
Radical-Mediated Autoxidation: Exposure to atmospheric oxygen leads to the formation of allylic hydroperoxides. This initiates radical pathways that cause cis/trans scrambling and oxidative cleavage.
Fig 1. Photochemical trans to cis isomerization pathway via a twisted excited-state intermediate.
Troubleshooting Guide & FAQs
Q1: My trans-2,2-Dimethyl-3-heptene batch shows cis-isomer contamination via NMR after a month of storage. What caused this?A1: The primary culprit is light exposure. As detailed above, the excitation of the π bond allows for free rotation, and the photostationary state favors the accumulation of the cis isomer[1].
Solution: Always store the compound in amber glass vials. For highly sensitive analytical standards, wrap the vials in aluminum foil to completely block ambient laboratory lighting.
Q2: I am observing double-bond migration alongside cis/trans isomerization. Why is the double bond moving?A2: This is a classic symptom of acid-catalyzed isomerization. Standard borosilicate glassware possesses slightly acidic surface silanol groups. These trace acids protonate the double bond, and the resulting carbocation rearranges to relieve the steric strain of the tert-butyl group.
Solution: Pre-treat all storage glassware with a base-wash (see Protocol 2 below) to neutralize these acidic sites.
Q3: How do I prevent radical-mediated degradation during long-term storage?A3: Add Butylated Hydroxytoluene (BHT) as a radical scavenger. A concentration of 100 to 300 ppm is typically sufficient to stabilize the alkene by intercepting peroxy radicals without significantly interfering with downstream analytical methods (like GC-MS or NMR)[3].
Q4: Should I purge the storage vial with Nitrogen or Argon?A4: While both are inert, Argon is highly recommended for sensitive liquid aliquots. Argon is denser than air and effectively settles in the headspace of the container, creating a heavy protective blanket that physically displaces oxygen[4]. Nitrogen is lighter and more prone to turbulent mixing with ambient air during the capping process.
Q5: My sample degraded rapidly after I took it out of the -20°C freezer to extract an aliquot. What went wrong?A5: Opening a cold vial in a humid laboratory causes atmospheric moisture to immediately condense inside the vial and on the septum[5]. This introduces water and dissolved oxygen, which accelerates degradation.
Solution: Always allow the sealed vial to reach room temperature before piercing the septum or opening the cap.
Standard Operating Procedures (SOPs)
Protocol 1: Air-Free Aliquoting and Storage Workflow
This self-validating protocol ensures that your alkene remains free from light, oxygen, and thermal stress.
Preparation: Ensure all amber glass vials are base-washed (see Protocol 2) and completely oven-dried to remove condensation[5].
Inhibitor Addition: Add BHT to the purified trans-2,2-Dimethyl-3-heptene to achieve a final concentration of 200 ppm[3].
Transfer: Using a gas-tight, oven-dried syringe, transfer the liquid into the amber vials.
Purging: Insert an Argon line via a needle into the vial's headspace. Gently flow Argon for 30-60 seconds. Because Argon is heavier than air, it will pool at the bottom of the headspace, displacing oxygen[4].
Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent oxygen ingress.
Storage: Store the sealed vials at -20°C.
Fig 2. Optimal workflow for the long-term, isomer-free storage of sensitive alkenes.
Protocol 2: Base-Washing Glassware for Acid-Sensitive Alkenes
Prepare a base bath consisting of Potassium Hydroxide (KOH) dissolved in a mixture of isopropanol and deionized water.
Submerge amber glass vials in the base bath for 2 to 4 hours to neutralize acidic surface silanols.
Remove vials and rinse 5 times with deionized water, followed by 2 rinses with HPLC-grade acetone.
Dry in a vacuum oven at 120°C for at least 4 hours.
Quantitative Storage Data
The following table summarizes the expected structural integrity of trans-2,2-Dimethyl-3-heptene under various storage conditions, highlighting the necessity of strict protocol adherence.
Storage Condition
Light Exposure
Additive
Atmosphere
Est. Isomerization Rate (6 Months)
Recommended Use
Room Temp (20°C)
Ambient Lab Light
None
Air
High (>15% cis / migration)
Not Recommended
4°C
Dark (Amber Glass)
None
Air
Moderate (~5% cis)
Short-term (<1 week)
-20°C
Dark (Amber Glass)
None
Argon
Low (<1% cis)
Analytical Standards
-20°C
Dark (Amber Glass)
BHT (200 ppm)
Argon
Negligible (<0.1%)
Long-term Bulk Storage
References
Explain photochemical isomerization of cis-and trans -alkenes.
Source: askfilo.com
URL:[Link]
alkene photoisomerization (AT07320) - The IUPAC Compendium of Chemical Terminology
Source: iupac.org
URL:[Link]
"Store under Argon" : r/labrats
Source: reddit.com
URL:[Link]
Storage of air and temperature sensitive reagents
Source: stackexchange.com
URL:[Link]
A Comparative Guide to Validating the Purity of trans-2,2-Dimethyl-3-heptene: Refractive Index vs. Chromatographic and Spectroscopic Methods
In the landscape of chemical synthesis and drug development, the rigorous verification of compound purity is a cornerstone of reliable research. For a compound such as trans-2,2-Dimethyl-3-heptene, a C9 alkene, establish...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of chemical synthesis and drug development, the rigorous verification of compound purity is a cornerstone of reliable research. For a compound such as trans-2,2-Dimethyl-3-heptene, a C9 alkene, establishing its purity with confidence is paramount. This guide provides an in-depth technical comparison of using refractive index as a rapid and cost-effective method for purity validation against the more comprehensive, yet resource-intensive, techniques of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Principle of Purity Validation via Refractive Index
The refractive index (n) of a substance is a fundamental physical property, defined as the ratio of the speed of light in a vacuum to its speed within that substance.[1] This property is highly sensitive to the composition of a material. For a pure organic liquid, the refractive index is a constant at a specific temperature and wavelength of light.[2] The presence of impurities, even in small amounts, will alter the bulk properties of the liquid, leading to a deviation in the measured refractive index from that of the pure substance.[1][3] This principle forms the basis of using refractometry for purity assessment.
Experimental Protocol: Purity Validation by Refractive Index
This protocol outlines the standardized procedure for measuring the refractive index of a liquid hydrocarbon sample, such as trans-2,2-Dimethyl-3-heptene, in accordance with ASTM D1218.
Instrumentation:
Abbe-style or digital refractometer with a sodium (D-line, 589 nm) or LED light source.
Temperature-controlled water bath or Peltier temperature control system.
Calibrated thermometer.
Lint-free tissues and appropriate solvent (e.g., acetone or ethanol) for cleaning.
Step-by-Step Methodology:
Calibration: Calibrate the refractometer using a certified reference standard with a known refractive index close to the expected value of the sample.
Temperature Equilibration: Set the refractometer's prism temperature to a standard value, typically 20°C or 25°C, and allow it to stabilize.
Sample Application: Apply a few drops of the trans-2,2-Dimethyl-3-heptene sample onto the clean, dry prism surface.
Measurement: Close the prism and allow the sample to thermally equilibrate. View the scale through the eyepiece (for manual instruments) or read the digital display to obtain the refractive index value.
Data Recording and Correction: Record the refractive index and the measurement temperature. If the temperature deviates from the standard, a correction factor may be applied.[2]
Purity Assessment: Compare the measured refractive index to the established value for the pure compound. A significant deviation indicates the presence of impurities.
Caption: Workflow for purity validation of trans-2,2-Dimethyl-3-heptene.
Comparative Analysis: Refractive Index vs. Alternative Methods
While refractometry offers a quick purity check, it is a non-specific method. For a more detailed and quantitative purity profile, chromatographic and spectroscopic techniques are the methods of choice.
Feature
Refractive Index
Gas Chromatography (GC-FID/MS)
Quantitative NMR (qNMR)
Principle
Measures the bending of light through the bulk sample.
Separates volatile components based on their partitioning between a stationary and mobile phase.
Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information.
Information Provided
A single value representing the bulk purity.
Separation and quantification of volatile impurities. MS provides structural information of impurities.
Absolute purity determination without a specific reference standard for the analyte; provides structural confirmation.[7][8]
Sensitivity
Lower sensitivity to minor impurities.
High sensitivity, capable of detecting trace impurities.
Moderate sensitivity.
Specificity
Non-specific; any impurity that alters the refractive index will be detected.
Routine purity analysis, detection and identification of volatile impurities.
Certification of reference materials, absolute purity determination, structural elucidation.
In-Depth Look at Alternative Methodologies
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[9] For trans-2,2-Dimethyl-3-heptene, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is highly effective.
Principle of GC: A sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. Different components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). The detector then quantifies the amount of each component.
Experimental Protocol (General):
Sample Preparation: Prepare a dilute solution of the trans-2,2-Dimethyl-3-heptene sample in a volatile solvent (e.g., hexane).
Instrumentation:
Gas chromatograph with a split/splitless injector.
A non-polar capillary column is suitable for alkene analysis.
Helium or hydrogen as the carrier gas.
FID for quantification or MS for identification and quantification.
Method Parameters:
Injector Temperature: ~250°C
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of all components.
Detector Temperature: ~280°C
Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For GC-MS, the mass spectrum of each peak can be used to identify impurities by comparing them to a spectral library like the one from NIST.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7][8]
Principle of qNMR: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the behavior of hydrogen nuclei in a magnetic field.[11] In qNMR, a certified internal standard of known purity and concentration is added to the sample. The integral of the signals from the analyte is compared to the integral of the signals from the internal standard to calculate the absolute purity of the analyte.[12]
Experimental Protocol (General):
Sample Preparation: Accurately weigh the trans-2,2-Dimethyl-3-heptene sample and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
Data Processing and Analysis: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following equation:
The choice of method for validating the purity of trans-2,2-Dimethyl-3-heptene depends on the specific requirements of the analysis.
Refractive index is an excellent choice for rapid, routine quality control where a simple pass/fail criterion based on a known standard is sufficient. Its low cost and high throughput make it ideal for monitoring reaction progress or for preliminary screening of incoming materials.
Gas Chromatography (GC-FID/MS) offers a significant step up in analytical detail, providing separation and quantification of volatile impurities. It is the workhorse for most analytical labs for routine purity assessment and is essential when the identity of impurities is of interest.
Quantitative NMR (qNMR) stands as the gold standard for absolute purity determination. It provides an accurate purity value without the need for a specific reference standard of the analyte and simultaneously confirms the structure of the compound. It is the preferred method for the certification of reference materials and for applications where the highest level of accuracy is required.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate method to ensure the quality and integrity of their chemical compounds.
References
Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023). Journal of Chemical Information and Modeling. [Link]
QSPR Model for Organic Refractive Index. Scribd. [Link]
Prediction of refractive index of organic compounds using structure-property studies. ResearchGate. [Link]
Reconstructing chromatic dispersion relations and predicting refractive indices using text mining and machine learning. University of Cambridge. [Link]
General Quantitative Structure−Property Relationship Treatment of the Refractive Index of Organic Compounds. ACS Publications. [Link]
Chiral recognition of alkene and arene hydrocarbons by 1H and 13C NMR. determination of enantiomeric purity. Scilit. [Link]
Analytical Techniques for Organic Compounds. Algor Cards. [Link]
Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
Comparative Reactivity and Combustion Kinetics: trans-2,2-Dimethyl-3-heptene vs. Linear Heptene
Executive Summary As a Senior Application Scientist, evaluating the combustion kinetics of alkene isomers is critical for developing next-generation fuels, optimizing engine combustion, and establishing chemical safety p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, evaluating the combustion kinetics of alkene isomers is critical for developing next-generation fuels, optimizing engine combustion, and establishing chemical safety parameters. This guide provides an objective, data-supported comparison between a highly branched internal alkene, trans-2,2-dimethyl-3-heptene , and its unbranched counterpart, linear heptene (e.g., 1-heptene). By analyzing their structural differences, we can accurately predict their ignition delay times (IDT), low-temperature heat release (LTHR), and overall combustion efficiency.
The reactivity of an alkene during oxidation is fundamentally dictated by its carbon-chain branching, steric environment, and the position of its double bond.
Linear Heptene (1-Heptene)
Linear 1-alkenes exhibit high fuel reactivity at low to intermediate temperatures (< 950 K). The long, unhindered carbon chain facilitates the addition of molecular oxygen to alkyl radicals, forming hydroxy-alkylperoxy radicals (RO₂). These radicals undergo facile internal H-atom isomerizations to form hydroperoxyalkyl radicals (QOOH) via favorable 6-membered transition state rings. This sequence drives chain branching and results in pronounced Negative Temperature Coefficient (NTC) behavior, where reaction rates paradoxically decrease as temperature increases within a specific thermal window1[1]. Furthermore, laminar flame speeds for 1-heptene are significantly accelerated due to the unhindered exothermicity of the terminal double bond2[2].
trans-2,2-Dimethyl-3-heptene
In stark contrast, this isomer features a bulky tert-butyl group at the C2 position and an internal trans double bond. This severe steric hindrance physically blocks the approach of oxygen and radical species. More importantly, the tert-butyl group lacks secondary hydrogen atoms, which are critical for the low-temperature RO₂ ⇌ QOOH isomerization pathway. Consequently, low-temperature heat release (LTHR) is suppressed. Instead of chain branching, the radicals preferentially undergo beta-scission (chain termination), leading to drastically reduced reactivity, lower burn rates, and significantly longer Ignition Delay Times (IDT)3[3].
Mechanistic pathways of linear vs. branched heptene combustion.
Comparative Performance Data
The structural differences between these isomers manifest as distinct, measurable macroscopic combustion properties. The table below summarizes their relative kinetic behaviors based on established rapid compression machine (RCM) and shock tube data4[4].
To objectively measure and compare the combustion rates of these isomers, researchers utilize a Rapid Compression Machine (RCM) coupled with a High-Pressure Shock Tube (HPST). The following protocol is designed as a self-validating system to ensure kinetic data is isolated from facility artifacts.
Step 1: Mixture Preparation (Manometric Method)
Action: Prepare fuel/oxygen/diluent (N₂ or Ar) mixtures in a stainless-steel mixing vessel using high-precision capacitance manometers to achieve an exact equivalence ratio (Φ = 1.0).
Causality: The manometric method ensures absolute control over the molar concentration of the reactants. A perfectly stoichiometric mixture is required to isolate the intrinsic reactivity of the fuel structure without interference from lean or rich combustion dynamics.
Step 2: Chamber Injection & Pre-heating
Action: Inject the mixture into the RCM combustion chamber, pre-heated to the target initial temperature (e.g., 373 K).
Causality: Pre-heating prevents the condensation of heavy hydrocarbons like heptene on the chamber walls, ensuring the gas-phase concentration remains identical to the prepared mixture.
Step 3: Rapid Compression
Action: Actuate the pneumatic pistons to compress the mixture to target pressures (e.g., 15–30 atm) in under 20 milliseconds.
Causality: Achieving top dead center (TDC) rapidly effectively "freezes" the pre-ignition chemistry. This rapid stroke isolates the kinetic auto-ignition delay from the physical compression time.
Step 4: Ignition Event Data Acquisition
Action: Monitor the reaction using dynamic pressure transducers and a photomultiplier tube (PMT) equipped with a 308 nm bandpass filter.
Causality: While pressure rise indicates global heat release, it can be ambiguous due to localized exothermic spots. The PMT detects OH* radical chemiluminescence, providing a definitive, radical-based timestamp for the main ignition event.
Step 5: Self-Validation via Non-Reactive Mixtures
Action: Repeat the exact experiment, but replace the reactive O₂ with inert N₂. Record the pressure trace.
Causality: This is the critical self-validating step. By measuring the pure physical heat loss of the chamber (the pressure drop post-compression in a non-reactive state), researchers can subtract this facility effect from the reactive trace. This guarantees that the measured IDT is purely a function of chemical kinetics, not an artifact of chamber leaks or thermal dissipation.
Self-validating RCM experimental workflow for ignition delay.
References
Mei, B., et al. "Investigation on 1-Heptene/Air Laminar Flame Propagation under Elevated Pressures." University of Science and Technology of China.
Dong, S., et al. (2020). "A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene." ResearchGate.
Silke, J., et al. "The influence of fuel structure on combustion as demonstrated by the isomers of heptane." ResearchGate.
Dong, S., et al. (2021). "A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene." University of Galway Research Repository.
A Guide to the Mass Spectrometry Fragmentation of trans-2,2-Dimethyl-3-heptene: A Comparative Analysis
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of trans-2,2-Dimethyl-3-heptene. Designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of trans-2,2-Dimethyl-3-heptene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. We will compare theoretical predictions with experimental data and contrast the fragmentation of the title compound with its structural isomers to highlight the diagnostic power of mass spectrometry in molecular characterization.
Introduction to Alkene Fragmentation in EI-MS
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for the structural elucidation of unknown organic compounds. The process begins when a high-energy electron beam bombards a molecule, ejecting an electron—typically from a region of high electron density like a π-bond—to form a positively charged radical cation known as the molecular ion (M•+).[1][2][3] For alkenes, this initial ionization is relatively efficient, often resulting in a distinct molecular ion peak.[1][4]
The excess energy imparted during ionization renders the molecular ion unstable, causing it to fragment into smaller, more stable ions and neutral radicals. The pattern of these fragments is a molecular fingerprint, providing rich structural information. For alkenes such as trans-2,2-Dimethyl-3-heptene (C₉H₁₈, MW: 126.24 g/mol ), the fragmentation is not random but is governed by established chemical principles that favor the formation of the most stable carbocations.[3][5][6] The two most significant fragmentation pathways for alkenes are allylic cleavage and the McLafferty rearrangement.[7][8]
Section 1: Predicted Fragmentation Pathways of trans-2,2-Dimethyl-3-heptene
The structure of trans-2,2-Dimethyl-3-heptene, with its characteristic tert-butyl group and internal double bond, dictates a unique fragmentation pattern. Upon ionization, the molecular ion [C₉H₁₈]•+ is formed at a mass-to-charge ratio (m/z) of 126. This ion then undergoes fragmentation through several competing pathways.
Pathway A: Allylic Cleavage
The most prominent fragmentation pathway for many alkenes is the cleavage of a C-C bond at the allylic position (the position adjacent to the double bond).[4][7] This process is highly favored because it results in a resonance-stabilized allylic carbocation.[7][9] For trans-2,2-Dimethyl-3-heptene, there are two allylic bonds that can cleave.
Cleavage of the C2-C3 Bond: This involves the scission of the bond between the tert-butyl group and the double bond. This cleavage can result in two highly stable fragments:
Formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57: This pathway involves the loss of a C₅H₉• radical. The exceptional stability of the tertiary tert-butyl carbocation makes this a dominant fragmentation route. For many compounds containing this moiety, the peak at m/z 57 is the base peak (the most intense peak in the spectrum).[10]
Formation of the [C₅H₉]⁺ cation at m/z 69: This is the alternative fragmentation, where the charge is retained on the five-carbon fragment, resulting in a resonance-stabilized secondary allylic cation, with the loss of a stable tert-butyl radical.
Cleavage of the C5-C6 Bond: Cleavage of the bond allylic to the other side of the double bond would result in the loss of an ethyl radical to form a [C₇H₁₃]⁺ ion at m/z 97. While possible, this pathway is generally less favored than cleavages that produce smaller, highly stable ions like the tert-butyl cation.
Caption: Primary allylic cleavage routes for the molecular ion of trans-2,2-Dimethyl-3-heptene.
Pathway B: The McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation that occurs in molecules possessing a γ-hydrogen (a hydrogen atom on the third carbon from the functional group, in this case, the double bond) that can be transferred to the double bond via a six-membered cyclic transition state.[7][11] trans-2,2-Dimethyl-3-heptene contains accessible γ-hydrogens on carbon 6.
The rearrangement proceeds by the transfer of a hydrogen from C6 to C4, followed by the cleavage of the bond between C4 and C5. This results in the expulsion of a neutral propene molecule (CH₃CH=CH₂, 42 Da) and the formation of the radical cation of 2,2-dimethylpropene at m/z 84. The presence of a significant peak at m/z 84 is a strong indicator of this rearrangement.
Caption: The McLafferty rearrangement pathway leading to the m/z 84 fragment.
Section 2: Experimental Data vs. Theoretical Prediction
To validate these predictions, we turn to the experimental mass spectrum of trans-2,2-Dimethyl-3-heptene available from the NIST Mass Spectrometry Data Center.[5] The key ions observed in the spectrum are summarized and interpreted in Table 1.
Table 1: Interpretation of the Mass Spectrum of trans-2,2-Dimethyl-3-heptene
m/z
Relative Intensity (%)
Proposed Fragment Ion
Fragmentation Pathway
126
~5
[C₉H₁₈]•+
Molecular Ion (M•+)
111
~20
[C₈H₁₅]⁺
[M - CH₃]⁺ (Loss of a methyl group)
97
~15
[C₇H₁₃]⁺
[M - C₂H₅]⁺ (Allylic cleavage, loss of ethyl)
84
~35
[C₆H₁₂]•+
McLafferty Rearrangement
69
~55
[C₅H₉]⁺
Allylic Cleavage
57
100
[C₄H₉]⁺
Allylic Cleavage (tert-butyl cation)
41
~70
[C₃H₅]⁺
Allyl cation (common alkene fragment)
The experimental data strongly corroborates our theoretical predictions. The base peak is indeed at m/z 57 , confirming that the formation of the highly stable tert-butyl cation is the most favored fragmentation pathway.[10] Significant peaks at m/z 69 and m/z 84 provide clear evidence for the predicted allylic cleavage and McLafferty rearrangement, respectively. The peak at m/z 41 corresponds to the allyl cation, a common fragment in the mass spectra of many alkenes.[1][7]
Section 3: A Comparative Guide to Isomeric Fragmentation
The true diagnostic power of mass spectrometry is often revealed when comparing isomers. The fragmentation pattern is exquisitely sensitive to the molecular structure, including the position of the double bond and the branching of the carbon chain.
Let's compare the spectrum of trans-2,2-Dimethyl-3-heptene with two other C₇H₁₄ and C₉H₁₈ isomers: 1-Heptene (a linear, terminal alkene) and 2,3-Dimethyl-2-heptene (a more substituted internal alkene).[12][13]
1-Heptene (m/z 98): As a terminal alkene, its fragmentation is dominated by allylic cleavage to lose a butyl radical, forming a resonance-stabilized [C₃H₅]⁺ ion at m/z 41 . A McLafferty rearrangement results in the loss of propene to give a prominent peak at m/z 56 .[14] The lack of a tert-butyl group means the m/z 57 peak is much less significant.
2,3-Dimethyl-2-heptene (m/z 126): This isomer has a tetrasubstituted double bond. Allylic cleavage at the C4-C5 bond would involve the loss of a propyl radical to form a highly stable tertiary allylic cation [C₆H₁₁]⁺ at m/z 83 . The loss of a butyl group would give a fragment at m/z 69. The absence of an appropriate γ-hydrogen precludes a standard McLafferty rearrangement.
Table 2: Comparison of Key Fragment Ions for Alkene Isomers
Compound
Molecular Ion (m/z)
Key Fragment 1 (m/z)
Key Fragment 2 (m/z)
Key Fragment 3 (m/z)
trans-2,2-Dimethyl-3-heptene
126
57 (Base Peak)
84
69
1-Heptene
98
41 (Base Peak)
56
29
2,3-Dimethyl-2-heptene
126
83
69
43
This comparison clearly shows that the presence and position of key fragment ions can readily distinguish between these isomers, even when they share the same molecular weight. The unique combination of a base peak at m/z 57 and a strong peak at m/z 84 serves as a definitive fingerprint for trans-2,2-Dimethyl-3-heptene.
Section 4: Recommended Experimental Protocol for GC-MS Analysis
Acquiring high-quality, reproducible mass spectra is critical for accurate structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like alkenes, as it provides both separation and identification.[15]
Caption: A typical workflow for the analysis of volatile compounds by GC-MS.
Step-by-Step Methodology
Sample Preparation:
Causality: The sample must be diluted in a volatile, non-polar solvent to ensure proper vaporization in the GC inlet and compatibility with the non-polar capillary column.
Protocol: Prepare a 100 ppm solution of trans-2,2-Dimethyl-3-heptene in HPLC-grade hexane.
Gas Chromatography Parameters:
Causality: The GC parameters are chosen to ensure good separation from any impurities and provide a sharp, symmetrical peak shape for accurate mass spectral analysis. A non-polar column is ideal for separating non-polar hydrocarbons.
Instrument: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
Inlet: Split/splitless, 250°C, split ratio 50:1.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 2 min.
Mass Spectrometry Parameters:
Causality: 70 eV is the standard ionization energy used for EI-MS. This energy is high enough to produce consistent, reproducible fragmentation patterns that can be compared against spectral libraries like NIST, but not so high as to obliterate the molecular ion completely.
Instrument: Agilent 5977B MSD or equivalent.
Ion Source: Electron Ionization (EI), 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 35 to 200.
Data Analysis:
Causality: The resulting total ion chromatogram (TIC) is used to locate the peak of interest. The mass spectrum is extracted from this peak and can be compared to library data for confirmation.
Protocol: Integrate the chromatographic peak corresponding to trans-2,2-Dimethyl-3-heptene. Generate the background-subtracted mass spectrum. Compare the experimental spectrum against the NIST library database for identity confirmation and interpret the fragmentation pattern as detailed in this guide.
Conclusion
The mass spectrum of trans-2,2-Dimethyl-3-heptene is a textbook example of how fundamental principles of ion stability govern molecular fragmentation. The spectrum is definitively characterized by a base peak at m/z 57 , resulting from the formation of the stable tert-butyl cation via allylic cleavage, and a diagnostic peak at m/z 84 from a McLafferty rearrangement. These key fragments, in combination with other ions like m/z 69, provide a unique fingerprint that allows for unambiguous identification and differentiation from its structural isomers. This guide demonstrates that a thorough understanding of fragmentation mechanisms, coupled with high-quality experimental data, is essential for the confident structural elucidation of organic molecules.
References
JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]
benchmarking trans-2,2-Dimethyl-3-heptene against NIST library standards
In the rigorous landscape of analytical chemistry and pharmaceutical development, the unambiguous identification of volatile aliphatic alkenes is paramount. trans-2,2-Dimethyl-3-heptene (CAS: 19550-75-5) is a structurall...
Author: BenchChem Technical Support Team. Date: March 2026
In the rigorous landscape of analytical chemistry and pharmaceutical development, the unambiguous identification of volatile aliphatic alkenes is paramount. trans-2,2-Dimethyl-3-heptene (CAS: 19550-75-5) is a structurally unique branched alkene frequently encountered in petrochemical profiling, degradation studies of bio-based polymers, and as a synthetic intermediate [3].
As a Senior Application Scientist, I approach the validation of such compounds not merely by matching retention times, but by establishing a multidimensional benchmarking strategy against the National Institute of Standards and Technology (NIST) Mass Spectral Library [1].
This guide provides an objective, data-driven framework for benchmarking empirical Gas Chromatography-Mass Spectrometry (GC-MS) data of trans-2,2-Dimethyl-3-heptene against NIST standards, detailing the underlying causality of the analytical parameters and the mechanistic rationale behind its fragmentation.
Fundamental Physicochemical Parameters
Before initiating instrumental analysis, it is critical to establish the baseline physicochemical properties of the target analyte. The structural branching of trans-2,2-Dimethyl-3-heptene significantly influences its boiling point and, consequently, its interaction with the GC stationary phase.
Table 1: Reference Parameters for trans-2,2-Dimethyl-3-heptene
Parameter
Value
Reference Standard
IUPAC Name
(E)-2,2-dimethylhept-3-ene
PubChem [2]
CAS Registry Number
19550-75-5
NIST WebBook [1]
Molecular Formula
C9H18
NIST WebBook [1]
Monoisotopic Mass
126.14 Da
PubChem [2]
Kovats Retention Index (Non-polar)
802
NIST WebBook [1]
Mechanistic Causality in Electron Ionization (EI)
When benchmarking against the NIST library, empirical spectra must be generated using 70 eV Electron Ionization (EI) . The causality here is rooted in quantum mechanics: the de Broglie wavelength of electrons at 70 eV closely matches the bond lengths of typical organic molecules. This maximizes energy transfer, ensuring a highly reproducible, hard-ionization fragmentation pattern that mirrors the NIST database perfectly.
For trans-2,2-Dimethyl-3-heptene, the molecular ion peak ([M]+ at m/z 126) is characteristically weak due to the rapid cleavage of the highly branched aliphatic chain. The defining feature of its mass spectrum is the base peak at m/z 69 [2].
The Mechanistic Rationale: This occurs via allylic cleavage. The C2-C3 bond, situated directly between the bulky tert-butyl group and the double bond, is cleaved to relieve steric strain. This neutral loss of a tert-butyl radical (57 Da) yields a highly resonance-stabilized allylic cation (C5H9+), driving the m/z 69 base peak [3]. A secondary allylic cleavage at the C4-C5 bond results in the loss of a propyl radical, yielding the m/z 83 fragment.
Primary EI-MS fragmentation pathway of trans-2,2-Dimethyl-3-heptene yielding the m/z 69 base peak.
Table 2: Mass Spectral Peak Benchmarking (Empirical vs. NIST)
m/z Ratio
NIST Relative Abundance
Empirical Tolerance
Structural Assignment
69
100% (Base Peak)
± 5%
[C5H9]+ (Allylic cleavage, loss of tert-butyl)
55
~65%
± 10%
[C4H7]+ (Subsequent methylene loss)
41
~45%
± 10%
[C3H5]+ (Allyl cation)
83
~25%
± 10%
[C6H11]+ (Alternative allylic cleavage, loss of propyl)
111
< 10%
± 5%
[M - CH3]+ (Methyl radical loss)
126
< 5%
± 2%
[M]+ (Molecular Ion)
Self-Validating GC-MS Analytical Protocol
To ensure absolute trustworthiness, the following protocol incorporates an internal calibration mechanism. By co-injecting an n-alkane ladder, the system mathematically corrects for any deviations in carrier gas flow, column aging, or oven ramp rates. This renders the workflow a self-validating system , allowing empirical data to be objectively compared to the NIST database regardless of the specific instrument used.
Step-by-Step Methodology:
Sample Preparation: Dilute the trans-2,2-Dimethyl-3-heptene standard to 20 ppm in high-purity n-hexane.
Causality: Trace-level dilution prevents detector saturation and mitigates bimolecular ion-molecule reactions in the source, which could artificially skew the isotopic abundance.
Internal Calibration (Co-injection): Spike the sample with 5 ppm of a C8–C20 n-alkane standard mixture.
Column Selection: Install a low-polarity capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Causality: The 5% diphenyl/95% dimethyl polysiloxane phase separates analytes purely based on dispersive interactions and boiling point. This specific chemistry is mandatory for matching NIST non-polar Retention Indices [1].
Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL in split mode (20:1) to ensure a narrow sample band at the head of the column, preventing peak tailing.
Oven Temperature Program:
Initial hold at 40 °C for 2 minutes (cryo-focusing the volatile alkene).
Ramp at 10 °C/min to 200 °C.
Final bake-out ramp at 30 °C/min to 300 °C (hold 5 min).
Mass Spectrometer Parameters: Operate the quadrupole mass analyzer in full-scan mode (m/z 25–500) with the ion source at 230 °C and ionization energy strictly at 70 eV.
Data Processing (Retention Index): Calculate the Kovats Retention Index (RI) using the retention times of the bracketing n-alkanes (Octane and Nonane). Because Octane has an RI of 800, trans-2,2-Dimethyl-3-heptene will elute almost immediately after it. An empirical RI of 802 ± 2 confirms structural identity against the NIST standard[1].
GC-MS analytical workflow for benchmarking trans-2,2-Dimethyl-3-heptene against NIST standards.
Conclusion
Benchmarking trans-2,2-Dimethyl-3-heptene requires more than a superficial library search. By understanding the causality behind the 70 eV EI fragmentation—specifically the sterically driven allylic cleavage yielding the m/z 69 base peak—and by utilizing a self-validating Kovats Retention Index protocol, researchers can achieve highly authoritative, defense-grade analytical identification.
References
NIST Mass Spectrometry Data Center. "2,2-Dimethyl-3-heptene trans - NIST WebBook". National Institute of Standards and Technology. URL:[Link]
National Center for Biotechnology Information. "(E)-2,2-Dimethylhept-3-ene". PubChem Compound Database. URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling trans-2,2-Dimethyl-3-heptene
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of mechanistic risk mitigation. trans-2,2-Dimethyl-3-heptene (CAS 19550-75-5) is a highly volatile,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a system of mechanistic risk mitigation. trans-2,2-Dimethyl-3-heptene (CAS 19550-75-5) is a highly volatile, branched alkene utilized extensively in advanced organic synthesis and pharmaceutical drug development[1].
However, its physical properties—specifically its low flash point, low kinematic viscosity, and high lipophilicity—present acute operational hazards[2]. This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both laboratory safety and scientific integrity.
Physicochemical & Hazard Profiling
Before selecting PPE or designing a workflow, we must quantify the chemical's physical behavior. The data below dictates our operational boundaries.
Property / Hazard Class
Value / Description
Mechanistic Implication
Chemical Formula
C₉H₁₈
Aliphatic hydrocarbon; highly lipophilic and non-polar[3].
Molecular Weight
126.24 g/mol
Low molecular weight contributes to high vapor pressure[3].
H225: Flammable Liquid
Category 2 (Highly Flammable)
Vapors can ignite at room temperature; requires grounding[4].
H304: Aspiration Hazard
Category 1 (Fatal if swallowed)
Low surface tension allows rapid entry into the lower respiratory tract, causing fatal chemical pneumonitis[2].
Selecting PPE for trans-2,2-Dimethyl-3-heptene requires understanding the causality behind its hazards. Do not rely on generic lab safety gear; the high solvency and volatility of this alkene demand targeted materials.
Hand Protection: Viton™ or Heavy-Duty Nitrile
Causality: As an aliphatic hydrocarbon, this compound acts as a powerful non-polar solvent. Standard latex or thin silicone gloves will rapidly swell and degrade due to lipophilic permeation. We require highly cross-linked fluoroelastomers (Viton) for prolonged handling, or double-gloved heavy-duty nitrile (>6 mil) for immediate, short-term splash protection.
Body Protection: Flame-Resistant (FR) Lab Coat & Anti-Static Footwear
Causality: The H225 (Highly Flammable) designation means vapors can ignite at ambient temperatures[4]. Standard polyester lab coats will melt into the skin during a flash fire. A Nomex® or equivalent FR coat self-extinguishes. Furthermore, anti-static footwear prevents the accumulation of triboelectric charges, neutralizing the risk of static spark ignition.
Eye/Face Protection: Chemical Splash Goggles & Face Shield
Causality: The H304 (Aspiration Hazard) classification indicates severe danger if the liquid enters the respiratory tract[4]. A full face shield worn over tight-fitting splash goggles ensures that accidental pressure releases during syringe transfers cannot aerosolize into the mucous membranes.
Respiratory Protection: Organic Vapor Cartridge (Type A)
Causality: If handled outside a strictly controlled fume hood (e.g., during spill cleanup), the volatile vapors displace oxygen and act as central nervous system depressants. A half-mask respirator with a brown color-coded organic vapor cartridge chemically adsorbs the alkene before inhalation.
Operational Workflow: Closed-System Dispensing
To guarantee trustworthiness in the lab, every handling protocol must be a self-validating system. We utilize a Schlenk line or a strictly controlled inert-atmosphere fume hood to manipulate this reagent, ensuring zero exposure.
Step-by-Step Methodology:
Environmental Grounding: Bond and ground both the source container and the receiving vessel.
Validation: Use a multimeter to confirm electrical continuity (<10 ohms) between the vessels to ensure zero static potential difference.
Ventilation Verification: Conduct operations strictly within a certified chemical fume hood.
Validation: Check the digital flow monitor to ensure a face velocity of 80–120 feet per minute (fpm) before opening the container.
Inert Gas Purging: Flush the receiving vessel with Argon or Nitrogen.
Causality: Displacing ambient oxygen removes one leg of the fire triangle, rendering the highly flammable vapor incapable of ignition even if a micro-spark occurs.
Aerosol-Free Transfer: Use a gas-tight glass syringe with a Luer-lock Teflon needle, or a stainless steel cannula.
Causality: Pouring the liquid generates vapor and static electricity. A sealed transfer prevents vapor escape and eliminates the aspiration hazard[4].
Seal Integrity Check: After transfer, seal both vessels with PTFE-lined caps and Parafilm.
Validation: Observe the meniscus in the receiving vessel; a stable volume without bubbling confirms a hermetic seal.
Workflow for the inert-atmosphere dispensing of trans-2,2-Dimethyl-3-heptene.
Emergency Response & Disposal Plan
In the event of a system failure, the response must be immediate and mechanically sound.
Spill Management Protocol:
Immediate Isolation: Evacuate personnel and immediately extinguish all open flames and heat sources[4].
Vapor Suppression: Cover the spill with an inert, non-combustible absorbent such as dry sand or a commercial silicate-based spill pad[4].
Causality: Combustible absorbents like sawdust can spontaneously ignite when saturated with a Category 2 flammable liquid.
Non-Sparking Recovery: Use beryllium-copper or plastic dustpans to collect the saturated absorbent.
Causality: Standard steel tools striking concrete can generate a micro-spark, triggering catastrophic vapor ignition.
Waste Segregation & Disposal:
Due to its H411 classification (Toxic to aquatic life with long-lasting effects), trans-2,2-Dimethyl-3-heptene must never enter the aqueous waste stream or municipal drains[2].
Segregate into a clearly labeled "Non-Halogenated Flammable Organic Waste" carboy.
Ensure the waste carboy is grounded and stored in a ventilated, explosion-proof flammables cabinet until professional incineration.
Logical relationship between chemical hazards and required mitigation strategies.
References
SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.
CAS 19550-75-5: (3E)-2,2-Dimethyl-3-heptene. cymitquimica.com.
2,2-Dimethyl-3-heptene trans - the NIST WebBook. nist.gov.
(E)-2,2-Dimethylhept-3-ene - PubChem. nih.gov.
trans-2,2-Dimethyl-3-heptene | 19550-75-5 | Tokyo Chemical Industry Co., Ltd.(JP). tcichemicals.com.